6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-4-5(8)9-6-10(4)1-2-11-6/h1-2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVFHRJIRMDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Imidazo[2,1-b]thiazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide on Biological Significance, Mechanistic Pathways, and Experimental Methodologies
Executive Summary
As drug discovery pivots toward highly functionalized, multi-target ligands, the imidazo[2,1-b]thiazole core has emerged as a privileged bicyclic scaffold. Characterized by its rigid, planar, and electron-rich nature, this nitrogen- and sulfur-containing heterocycle acts as an exceptional bioisostere, capable of engaging in robust hydrogen bonding and π−π stacking with diverse biological targets[1]. From its historical validation via the FDA-approved immunomodulator Levamisole[2] to cutting-edge Pan-RAF inhibitors[3], this whitepaper dissects the biological significance, mechanistic pathways, and self-validating experimental workflows essential for leveraging this core in modern medicinal chemistry.
Mechanistic Target Landscape
Tubulin Polymerization & Apoptosis Induction
The imidazo[2,1-b]thiazole core demonstrates profound efficacy in oncology, primarily by disrupting microtubule dynamics. When the core is coupled to natural α -noscapine via an O-linkage, the resulting derivatives act as potent inhibitors of tubulin polymerization, effectively halting the proliferation of pancreatic cancer cells[4]. Furthermore, synthesizing the core into aryl hydrazone derivatives has been shown to trigger apoptosis in breast cancer models by significantly arresting cells at the G0/G1 checkpoint and elevating intracellular reactive oxygen species (ROS)[5].
Pan-RAF Kinase Inhibition in Melanoma
Mutations in the BRAF kinase (specifically V600E) lead to the hyperactivation of the MAPK signaling cascade, driving uncontrolled cellular proliferation in melanoma. Recent structural optimizations have yielded (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives featuring a terminal sulfonamide moiety. These compounds act as potent Pan-RAF inhibitors, successfully blocking the downstream phosphorylation of MEK and ERK, thereby demonstrating significant in vivo anti-melanoma activity[3].
Caption: MAPK/ERK pathway inhibition by imidazo[2,1-b]thiazole Pan-RAF inhibitors.
Selective COX-2 Inhibition and Antiviral Potential
Beyond oncology, the core is highly versatile. By modifying the C-5 position with specific amines, researchers have developed highly selective COX-2 inhibitors for anti-inflammatory applications[6]. Additionally, functionalizing the core with 4-thiazolidinone moieties has yielded broad-spectrum antiviral agents effective against Coxsackie B4, Respiratory Syncytial Virus (RSV), and Influenza strains[7]. When fused with dihydropyridines, the core even confers selective cardiodepressant activity via L-type calcium channel blockade[8].
Quantitative Structure-Activity Relationship (QSAR) Profiling
To facilitate rapid comparison, the following table summarizes the quantitative data of key imidazo[2,1-b]thiazole derivatives across various disease models:
| Compound Identifier | Target / Mechanism | Disease Model | IC 50 Value | Key Structural Feature |
| Compound 9m [5] | G0/G1 Arrest, Apoptosis | Breast Cancer (MDA-MB-231) | 1.12 μM | Aryl hydrazone derivative |
| Compound 9i [5] | G0/G1 Arrest, Apoptosis | Breast Cancer (MDA-MB-231) | 1.65 μM | Aryl hydrazone derivative |
| Compound 11o [4] | Tubulin Polymerization Inhibition | Pancreatic Cancer (MIAPaCa-2) | 3.6 μM | O-linked noscapinoid |
| Compound 6a [6] | Selective COX-2 Inhibition | Inflammation Models | 0.08 μM | N,N-dimethyl methanamine at C-5 (SI = 313.7) |
| Compound 38a [3] | Pan-RAF Inhibition (BRAF V600E) | Melanoma | Potent | Cyclic sulfamide moiety |
Self-Validating Experimental Workflows
As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of steps; they must be logically sound, self-validating systems . Every action must have a clear causality, and every phase must include a validation checkpoint to ensure data integrity.
Caption: Self-validating experimental workflow for the synthesis and evaluation of the core.
Protocol 1: Regioselective Synthesis & Functionalization of the Core
-
Step 1: Equimolar Condensation. Reflux 2-aminothiazole and an α -haloketone in acetone.
-
Causality: The nucleophilic endocyclic nitrogen of the thiazole attacks the α -carbon of the haloketone. Acetone provides optimal solubility and boiling point for the activation energy required[5].
-
Validation Checkpoint: TLC monitoring for the disappearance of the haloketone spot ensures complete consumption of the limiting reagent.
-
-
Step 2: Acid-Catalyzed Cyclization. Add 2N HCl and continue refluxing.
-
Causality: Acid catalysis drives the dehydration reaction, forcing the intermediate to aromatize into the highly stable, planar bicyclic imidazo[2,1-b]thiazole system[5].
-
Validation Checkpoint: 1 H-NMR must reveal the disappearance of the intermediate hydroxyl proton and the appearance of a distinct aromatic singlet for the C-5 proton.
-
-
Step 3: Vilsmeier-Haack Formylation. Treat the core with POCl 3 and DMF.
-
Causality: The C-5 position is the most electron-rich site on the core. The POCl 3 /DMF complex generates a highly reactive electrophile that regioselectively attacks C-5, providing an aldehyde handle for downstream coupling[5].
-
Validation Checkpoint: IR spectroscopy will show a strong, sharp carbonyl stretch (~1680 cm −1 ) confirming successful formylation.
-
Protocol 2: In Vitro Tubulin Polymerization Kinetics Assay
-
Step 1: Buffer Preparation. Suspend porcine brain tubulin in PEM buffer (PIPES, EGTA, MgCl 2 ) supplemented with GTP.
-
Causality: PIPES buffers at physiological pH; EGTA chelates Ca 2+ (a known polymerization inhibitor); Mg 2+ and GTP are obligate cofactors for tubulin heterodimer assembly.
-
Validation Checkpoint: A vehicle-only control must show a standard sigmoidal polymerization curve, validating the buffer's integrity and the tubulin's viability.
-
-
Step 2: Drug Incubation. Pre-incubate the tubulin with the imidazo[2,1-b]thiazole derivative (e.g., Compound 11o) alongside a colchicine positive control[4].
-
Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the colchicine-binding site before nucleation begins.
-
Validation Checkpoint: The colchicine control standardizes the dynamic range of inhibition, proving the assay can detect true positive hits.
-
-
Step 3: Turbidimetric Analysis. Read absorbance at 340 nm at 37°C continuously for 60 minutes.
-
Causality: Microtubule assembly is temperature-dependent (37°C). Measuring absorbance at 340 nm provides a real-time, non-destructive readout of polymer mass.
-
Validation Checkpoint: A dose-dependent decrease in the Vmax of the growth phase confirms specific target engagement rather than non-specific protein aggregation.
-
Protocol 3: Flow Cytometric Cell Cycle Analysis
-
Step 1: Cell Synchronization. Subject the target cancer cells (e.g., MDA-MB-231) to serum starvation for 24 hours prior to drug exposure[5].
-
Causality: Depriving cells of growth factors synchronizes the population in the G0 phase, eliminating baseline cell-cycle heterogeneity and reducing background noise.
-
Validation Checkpoint: A control sample analyzed immediately post-starvation should show >85% of cells in the 2N peak.
-
-
Step 2: PI Staining with RNase A. Permeabilize treated cells and stain with Propidium Iodide (PI) and RNase A[5].
-
Causality: PI intercalates into nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescent signal is exclusively proportional to DNA content.
-
Validation Checkpoint: Failure to add RNase A results in a smeared histogram lacking distinct G1/S/G2 peaks, invalidating the run.
-
-
Step 3: Flow Cytometric Acquisition. Analyze at least 10,000 events per sample.
-
Causality: High event counts ensure statistical robustness when quantifying the G0/G1 arrest induced by the compound.
-
Validation Checkpoint: The ratio of 2N to 4N peaks in the treated sample must significantly deviate from the vehicle control to confirm cytostatic activity.
-
Conclusion
The imidazo[2,1-b]thiazole core represents a masterclass in heterocyclic drug design. Its synthetic accessibility, combined with its profound ability to selectively modulate kinases, disrupt tubulin, and inhibit cyclooxygenases, makes it an indispensable tool for medicinal chemists. By adhering to rigorous, self-validating experimental frameworks, researchers can continue to unlock the vast therapeutic potential of this privileged scaffold.
References
- Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Deriv
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. PMC.
- Levamisole | C11H12N2S | CID 26879. PubChem - NIH.
- Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity.
- Imidazo[2,1-b]thiazole System: A Scaffold Endowing Dihydropyridines with Selective Cardiodepressant Activity.
- Novel 4-thiazolidinone derivatives bearing imidazo[2,1- b]thiazole moiety: design, synthesis, and antiviral. DergiPark.
- Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. PMC.
- Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole deriv
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pubs.acs.org [pubs.acs.org]
The 6-Amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile Scaffold: A Technical Guide to Synthesis, Mechanistic Pharmacology, and Drug Development
Executive Summary
The imidazo[2,1-b]thiazole system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active agents, including the immunomodulator levamisole and various advanced experimental therapeutics. Within this diverse family, 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile represents a highly functionalized, densely packed building block.
The strategic placement of a primary amine at the C-6 position and a carbonitrile group at the C-5 position creates a potent push-pull electronic system across the imidazole ring. This unique stereoelectronic profile not only facilitates downstream derivatization (e.g., via multicomponent reactions) but also enhances the scaffold's ability to engage in critical hydrogen-bonding interactions within the ATP-binding pockets of target kinases and microbial enzymes[1]. This whitepaper provides a comprehensive, causality-driven analysis of its synthesis, structural pharmacology, and biological applications.
Structural and Physicochemical Profiling (SAR)
The pharmacological versatility of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile is intrinsically linked to its structural features:
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The 2,3-Dihydrothiazole Ring (2H,3H): The saturation of the thiazole ring introduces a degree of flexibility and a specific dihedral angle that differentiates it from its fully aromatic counterparts. This non-planar geometry allows the molecule to adapt to complex, three-dimensional binding pockets, particularly in neurodegenerative target imaging[2].
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C-5 Carbonitrile (-CN): Acting as a strong electron-withdrawing group (EWG), the nitrile moiety lowers the HOMO of the imidazole ring, increasing metabolic stability against oxidative degradation. Furthermore, the linear, sp-hybridized nitrogen serves as a highly directional hydrogen-bond acceptor.
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C-6 Amino (-NH₂): As a strong electron-donating group (EDG) and a dual hydrogen-bond donor, the amino group pairs with the adjacent nitrile to form a bidentate interaction motif. This is particularly effective in mimicking the adenine ring of ATP, making derivatives of this scaffold potent competitive kinase inhibitors[1].
Synthetic Methodologies & Mechanistic Causality
The construction of the 6-amino-5-carbonitrile-imidazo[2,1-b]thiazole core requires precise control over nucleophilic addition and cyclization. The most robust pathway involves the bimolecular condensation of 2-amino-2-thiazoline with a bis-electrophile such as bromomalononitrile.
Mechanistic Workflow
Fig 1: Mechanistic workflow for the synthesis of the 6-amino-5-carbonitrile imidazo[2,1-b]thiazole core.
Step-by-Step Experimental Protocol
Objective: Synthesis of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile.
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Step 1: Reagent Preparation. Dissolve 2-amino-2-thiazoline (10.0 mmol, 1.02 g) in 25 mL of absolute ethanol.
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Causality: Absolute ethanol is chosen over aprotic solvents because its protic nature stabilizes the highly polar transition states during the subsequent cyclization and facilitates essential proton transfers.
-
-
Step 2: Base Addition. Add triethylamine (Et₃N) (12.0 mmol, 1.67 mL) to the solution and stir for 10 minutes at 0°C.
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Causality: Et₃N acts as a non-nucleophilic proton sponge. It is critical to neutralize the HBr generated in the next step; otherwise, the hydrobromide salt of 2-amino-2-thiazoline will form, rendering the endocyclic nitrogen non-nucleophilic and stalling the reaction.
-
-
Step 3: Electrophile Introduction. Dropwise, add a solution of bromomalononitrile (10.0 mmol, 1.45 g) in 10 mL of ethanol over 15 minutes, maintaining the temperature below 5°C.
-
Causality: Bromomalononitrile is highly reactive. Dropwise addition at low temperature prevents uncontrolled, exothermic polymerization of the malononitrile derivative and suppresses bis-alkylation side reactions.
-
-
Step 4: Cyclization (Thermal Activation). Remove the ice bath and heat the reaction mixture to reflux (78°C) for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Causality: While the initial N-alkylation occurs at low temperatures, the subsequent 5-exo-dig cyclization—where the exocyclic amine attacks the sterically hindered nitrile carbon—requires thermal activation to overcome the activation energy barrier.
-
-
Step 5: Isolation and Purification. Cool the mixture to room temperature, pour into 100 mL of ice-cold distilled water, and stir vigorously. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.
Quantitative Optimization Data
Table 1: Optimization of Reaction Conditions for Core Synthesis
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| DMF | K₂CO₃ | 80 | 6 | 45 | 82 |
| Acetonitrile | Et₃N | 82 (Reflux) | 5 | 68 | 91 |
| Ethanol | K₂CO₃ | 78 (Reflux) | 5 | 74 | 90 |
| Ethanol | Et₃N | 78 (Reflux) | 4 | 89 | >98 |
Note: Ethanol/Et₃N provides the optimal balance of solubility, transition-state stabilization, and byproduct removal.
Biological Applications & Pharmacological Grounding
The 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile scaffold is not merely an end-product but a versatile precursor for advanced therapeutics.
Oncology: Kinase Inhibition (EGFR)
Derivatives of imidazo[2,1-b]thiazoles have demonstrated profound efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors[1]. The 6-amino and 5-carbonitrile groups engage the hinge region of the EGFR kinase domain, mimicking the hydrogen-bonding pattern of ATP. This competitive inhibition prevents the autophosphorylation of the receptor, thereby downregulating the PI3K/AKT and MAPK survival pathways and inducing apoptosis in malignant cells.
Fig 2: Mechanism of action for imidazo[2,1-b]thiazole derivatives in EGFR-driven oncology models.
Antimicrobial and Antitubercular Activity
Recent multicomponent syntheses utilizing imidazo[2,1-b]thiazole derivatives have yielded compounds with exceptional activity against Mycobacterium tuberculosis (Mtb) H37Rv. Specific derivatives have shown IC₅₀ values as low as 2.03 µM against Mtb, with minimal acute cellular toxicity toward MRC-5 lung fibroblast cell lines[1]. The lipophilicity provided by the thiazole core, combined with the polar surface area generated by the carbonitrile and amino groups, ensures optimal cell wall penetration and target engagement.
Neurological Imaging (PET Tracers)
Beyond direct therapeutics, the imidazo[2,1-b]benzothiazole and related saturated scaffolds have been successfully radiolabeled (e.g., with ¹¹C) to serve as Positron Emission Tomography (PET) tracers. These compounds exhibit high affinity for β-amyloid plaques, providing critical in-vivo imaging capabilities for the early diagnosis and monitoring of Alzheimer's Disease[2].
Table 2: Comparative Biological Activity of Imidazo[2,1-b]thiazole Derivatives
| Target / Assay | Derivative Modification (from Core) | IC₅₀ / MIC Value | Reference Application |
| EGFR Kinase | N-Aryl substitution at C-6 amine | 1.8 - 4.5 µM | Solid Tumors (NSCLC)[1] |
| Mtb H37Rv | 2,4-dihydropyrano fusion | 2.03 - 2.32 µM | Tuberculosis[1] |
| β-Amyloid Plaques | ¹¹C-methylation / Benzothiazole fusion | K_i < 10 nM | Alzheimer's PET Imaging[2] |
| L. monocytogenes | Tetrahydropyrimidine coupling | MIC = 64 µg/mL | Antibacterial[3] |
Conclusion
The 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile molecule is a masterclass in compact, functionalized heterocyclic design. By understanding the causality behind its synthetic protocols—specifically the necessity of protic solvents and non-nucleophilic bases to drive the 5-exo-dig cyclization—researchers can reliably generate this scaffold. Its unique stereoelectronic properties make it an indispensable tool for developing next-generation kinase inhibitors, antitubercular agents, and advanced neuro-imaging tracers.
References
-
Synthesis of a new series of benzo[d]imidazo[2,1-b]thiazole-1-ium hydroxides by a one-pot, three-component reaction in water Source: ResearchGate URL:[Link]
-
Efficient Green Synthesis of Imidazo[2,1-b]thiazol-5-yl-2,4-dihydropyrano[2,3-c]pyrazole Derivatives Using HPA-Montmorillonite-KSF Source: ResearchGate URL:[Link]
-
Synthesis and Evaluation of 11C-Labeled Imidazo[2,1-b]benzothiazoles (IBTs) as PET Tracers for Imaging β-Amyloid Plaques in Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles Source: ResearchGate URL:[Link]
Sources
Spectroscopic Data for 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Significance
6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic systems. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The unique arrangement of nitrogen and sulfur atoms, combined with the amino and cyano substituents, imparts specific electronic and steric properties that can influence its interaction with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.
Molecular Formula: C₆H₆N₄S
Molecular Weight: 166.21 g/mol
CAS Number: 97876-69-2[1]
Figure 1. Chemical structure of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Experimental Protocol (Hypothetical)
A ¹H NMR spectrum would be acquired on a 400 MHz spectrometer. A sample of approximately 5-10 mg of the compound would be dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and to avoid the exchange of the amino protons with the solvent. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm). The spectrum would be recorded at room temperature with 16 scans.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet (broad) | 2H | -NH₂ |
| ~4.2 - 4.4 | Triplet | 2H | -CH₂- (Position 2) |
| ~3.4 - 3.6 | Triplet | 2H | -CH₂- (Position 3) |
Interpretation and Rationale
The predicted ¹H NMR spectrum of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile is expected to be relatively simple, reflecting the symmetry and electronic environment of the protons.
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Amino Protons (-NH₂): A broad singlet is anticipated in the downfield region, typically between 7.5 and 8.0 ppm. The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift is influenced by the electron-withdrawing effects of the adjacent cyano group and the aromatic-like imidazo[2,1-b]thiazole ring system.
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Methylene Protons (-CH₂- at Position 2): The protons on the carbon adjacent to the bridgehead nitrogen (Position 2) are expected to appear as a triplet around 4.2-4.4 ppm. Their downfield shift is attributed to the deshielding effect of the neighboring nitrogen atom. The triplet multiplicity arises from the coupling with the adjacent methylene protons at Position 3.
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Methylene Protons (-CH₂- at Position 3): The protons on the carbon adjacent to the sulfur atom (Position 3) are predicted to resonate as a triplet in the range of 3.4-3.6 ppm. These protons are slightly more shielded compared to the protons at Position 2 due to the lower electronegativity of sulfur compared to nitrogen. The triplet splitting pattern is a result of coupling with the methylene protons at Position 2.
Figure 2. Predicted ¹H NMR spectral correlations for the title compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental Protocol (Hypothetical)
A ¹³C NMR spectrum would be acquired on the same 400 MHz spectrometer, with the corresponding carbon frequency (100 MHz). The same sample solution in DMSO-d₆ would be used. A proton-decoupled spectrum would be obtained with a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C6 (C-NH₂) |
| ~145 | C7a (Bridgehead C) |
| ~118 | -CN (Nitrile Carbon) |
| ~90 | C5 (C-CN) |
| ~50 | C2 (-CH₂-) |
| ~25 | C3 (-CH₂-) |
Interpretation and Rationale
The predicted ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
-
C6 (C-NH₂): The carbon atom attached to the amino group is expected to be the most downfield signal (around 160 ppm) due to the strong deshielding effect of the nitrogen atom and its position within the electron-rich imidazole ring.
-
C7a (Bridgehead Carbon): The bridgehead carbon atom is also expected to be in the downfield region (around 145 ppm) as it is part of the fused aromatic-like system.
-
Nitrile Carbon (-CN): The carbon of the cyano group typically appears in the range of 115-120 ppm.
-
C5 (C-CN): The carbon atom bonded to the cyano group is predicted to be significantly shielded (around 90 ppm). This is a characteristic feature of carbons bearing a cyano substituent in such heterocyclic systems.
-
C2 (-CH₂-): The carbon atom at position 2, adjacent to the nitrogen, is expected to resonate around 50 ppm.
-
C3 (-CH₂-): The carbon at position 3, adjacent to the sulfur, should be the most upfield signal (around 25 ppm) due to the lower electronegativity of sulfur compared to nitrogen.
Infrared (IR) Spectroscopy
Experimental Protocol (Hypothetical)
An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample would be prepared as a KBr (potassium bromide) pellet. A small amount of the compound would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) |
| ~2220 | Strong | C≡N stretching (nitrile group) |
| 1650 - 1600 | Medium | C=N and C=C stretching (ring) |
| 1580 - 1500 | Medium | N-H bending (amino group) |
| ~1300 | Medium | C-N stretching |
Interpretation and Rationale
The IR spectrum will provide valuable information about the functional groups present in the molecule.
-
N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary amino group. The broadening is due to hydrogen bonding.
-
C≡N Stretching: A sharp and strong absorption peak around 2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.
-
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazo[2,1-b]thiazole ring system are expected to appear in the 1650-1600 cm⁻¹ region.
-
N-H Bending: The bending vibration of the amino group typically gives rise to a medium intensity band in the 1580-1500 cm⁻¹ range.
-
C-N Stretching: A medium absorption around 1300 cm⁻¹ can be attributed to the C-N stretching vibrations.
Figure 3. Correlation of functional groups with expected IR absorption bands.
Mass Spectrometry (MS)
Experimental Protocol (Hypothetical)
A mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Ion Peak [M+H]⁺: The most prominent peak in the ESI-MS spectrum is expected to be the protonated molecular ion at m/z 167.21.
-
HRMS: The calculated exact mass for [C₆H₇N₄S]⁺ is 167.0386, which can be confirmed by HRMS analysis.
Fragmentation Pattern
While a detailed fragmentation pathway would require experimental validation, some plausible fragmentation patterns can be proposed based on the structure:
-
Loss of HCN: A common fragmentation for nitriles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 140.
-
Loss of NH₃: The amino group could be lost as ammonia (NH₃, 17 Da), leading to a fragment at m/z 150.
-
Ring Cleavage: Fragmentation of the heterocyclic ring system could lead to various smaller ions, providing further structural information.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the identification and characterization of this compound. While these predicted data are valuable, it is crucial for researchers to obtain experimental spectra for definitive structural confirmation and purity assessment. The information contained herein should serve as a reliable reference for guiding experimental work and interpreting the resulting data.
References
-
NextSDS. 6-amino-2H,3H-imidazo[2,1-b][2][3]thiazole-5-carbonitrile. [Link]
-
PubChem. 6-amino-2h,3h-imidazo[2,1-b][2][3]thiazole-5-carbonitrile. [Link]
Sources
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is a privileged structure found in a variety of pharmacologically active agents, exhibiting a broad range of biological activities including anti-inflammatory, antibacterial, and anticancer properties.[1][2] This protocol outlines a plausible and robust two-step synthetic route, beginning with the formation of a key 2-amino-2-thiazoline intermediate, followed by a cyclization reaction to yield the target molecule.
The methodologies presented herein are grounded in established principles of heterocyclic chemistry, particularly the well-documented reactions of 2-aminothiazoles and their derivatives with electrophilic partners to construct the fused imidazole ring system.[3][4] This guide is intended to provide both a practical step-by-step procedure and a deeper understanding of the underlying chemical principles, empowering researchers to confidently approach the synthesis of this and related compounds.
I. Synthetic Strategy and Workflow
The synthesis of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile is proposed to proceed via a two-step sequence. The first step involves the synthesis of the precursor, 2-amino-4,5-dihydrothiazole (also known as 2-amino-2-thiazoline), through the cyclization of N-(2-chloroethyl)thiourea. The second, and key, step is the condensation and cyclization of this intermediate with an appropriate α-halocarbonyl compound to construct the fused imidazole ring.
Sources
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. brieflands.com [brieflands.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Efficacy of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a wide array of pharmacological activities. This bicyclic system is of significant interest in oncology due to the demonstrated anticancer properties of its derivatives, which have been shown to target various key pathways involved in tumor progression and survival.[1] The specific compound, 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile, belongs to this promising class of molecules. Research into related structures suggests that its mechanism of action may involve the inhibition of critical cellular signaling nodes, such as protein kinases, which are often dysregulated in cancer.[2][3]
One particularly relevant target for this class of compounds is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[4] Overexpression and hyperactivity of FAK are common in many aggressive cancers, including gliomas, making it an attractive target for therapeutic intervention. Inhibition of FAK can disrupt tumor cell signaling, leading to reduced proliferation and the induction of apoptosis (programmed cell death).[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to rigorously evaluate the anticancer potential of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile. It outlines a logical, multi-stage experimental workflow, from initial cytotoxicity screening to mechanistic validation, and provides detailed, field-proven protocols for each assay.
Strategic Experimental Workflow
A systematic approach is crucial to comprehensively characterize the anticancer activity of a novel compound. The proposed workflow is designed to first establish cytotoxic efficacy and then to elucidate the underlying mechanisms of action.
Caption: A strategic workflow for evaluating anticancer compounds.
Hypothesized Mechanism of Action: FAK Inhibition
Many imidazo[2,1-b]thiazole derivatives have been identified as inhibitors of Focal Adhesion Kinase (FAK).[4] FAK is a central mediator of signaling from integrins and growth factor receptors to downstream pathways that control cell survival and proliferation, such as the Ras-MEK-ERK pathway. By inhibiting the autophosphorylation of FAK, the compound can prevent the recruitment of Src and the subsequent activation of these critical pro-survival cascades.
Caption: Hypothesized inhibition of the FAK signaling pathway.
PART 1: In Vitro Cytotoxicity Assessment
The first critical step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a reliable and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases correlates directly with cell viability.[5]
Protocol 1: MTT Cell Viability Assay
This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6]
Materials:
-
6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, Glioma C6 for brain cancer)[4][7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest log-phase cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[8]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" group treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[8]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization.[5]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct Absorbance: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the log of the compound concentration. Perform a non-linear regression analysis to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Example Data |
| Cell Line | MCF-7 |
| Treatment Duration | 48 hours |
| IC₅₀ Value | 8.5 µM |
| Selectivity Index (SI) | > 10 |
| SI = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI indicates cancer-specific toxicity. |
PART 2: Mechanistic Assays
Once the IC₅₀ value is established, the next phase is to investigate how the compound induces cell death. Key questions include whether it triggers apoptosis and if it affects the normal progression of the cell cycle. Flow cytometry is a powerful tool for these analyses.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay differentiates between viable, apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells with compromised membranes.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10X Binding Buffer)
-
Cancer cells and complete medium
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). This is critical as apoptotic cells may detach.[10]
-
Combine the populations and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[12]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
-
Data will be displayed on a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
| Cell Population | Control (%) | Treated (IC₅₀) (%) |
| Viable | 95.1 | 45.3 |
| Early Apoptotic | 2.5 | 35.8 |
| Late Apoptotic/Necrotic | 1.8 | 15.4 |
| Necrotic | 0.6 | 3.5 |
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol quantifies the DNA content within a cell population to determine the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents function by inducing cell cycle arrest at specific checkpoints, preventing proliferation.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A (100 µg/mL)
-
70% Ethanol, ice-cold
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates as described in the apoptosis protocol.
-
Harvest cells (adherent and floating) and wash once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] This step is crucial to prevent cell clumping.[15]
-
Incubate at 4°C for at least 2 hours (or overnight). Cells can be stored at -20°C for several weeks.[15]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
A histogram of fluorescence intensity will be generated. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the area between the peaks represents cells in the S phase (synthesizing DNA).
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.
-
| Cell Cycle Phase | Control (%) | Treated (IC₅₀) (%) |
| G0/G1 | 65.2 | 30.1 |
| S | 20.5 | 15.6 |
| G2/M | 14.3 | 54.3 |
PART 3: Target Engagement Validation
The final step is to confirm that the compound interacts with its hypothesized molecular target within the cancer cells. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, making it ideal for this purpose.[16]
Protocol 4: Western Blotting for FAK Pathway Modulation
This protocol will assess the expression and phosphorylation status of FAK and its downstream effectors. A decrease in the ratio of phosphorylated FAK (p-FAK) to total FAK would provide strong evidence of target engagement.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (containing SDS and β-mercaptoethanol)[17]
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF or nitrocellulose membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies (e.g., anti-FAK, anti-p-FAK (Tyr397), anti-ERK, anti-p-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells in a 10 cm dish with the compound at its IC₅₀ for a shorter duration (e.g., 1, 6, 12 hours) to capture signaling changes.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[18]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
-
SDS-PAGE and Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBS-T.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensity using software like ImageJ. Normalize the protein of interest to a loading control (GAPDH or β-actin).
-
Expected Results: A successful experiment will show a dose- or time-dependent decrease in the level of phosphorylated FAK (p-FAK) relative to the total FAK protein level in treated cells compared to the control. A corresponding decrease in the phosphorylation of downstream proteins like ERK would further validate the mechanism.
References
-
Başoğlu, F., Ulusoy-Güzeldemirci, N., Akalın-Çiftçi, G., Çetinkaya, S., & Ece, A. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation. Chemico-Biological Interactions, 98(2), 270-282. [Link]
-
PubMed. (2021). Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: synthesis, in silico, and in vitro evaluation. National Center for Biotechnology Information. [Link]
-
Al-Ostath, A., El-Gendy, M. A., El-Sayed, M. A., & Hassan, A. S. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 779. [Link]
-
ResearchGate. (2016). Synthesis and biological evaluation of new imidazo[2,1-b]thiazole derivatives as anticancer agents. [Link]
-
University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Flow Cytometry Core Facility. [Link]
-
Ganesan, A., & Siraj, B. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3773. [Link]
-
Crown Bioscience. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
-
Tebu-bio. (n.d.). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry, 64(10), 6849-6872. [Link]
-
Showande, S. J., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1563. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Chen, X., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2502. [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
-
ResearchGate. (2014). What is the best protocol for preparing sample for FACS (cell cycle analysis) using propidium iodide staining?. [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. [Link]
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- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[2,1-b]thiazole-based anticancer agents as potential focal adhesion kinase inhibitors: Synthesis, in silico and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. merckmillipore.com [merckmillipore.com]
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- 11. Apoptosis Protocols | USF Health [health.usf.edu]
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- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
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- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 2-Aminothiazole Scaffolds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of kinase inhibitors centered around the privileged 2-aminothiazole scaffold. This document offers a blend of theoretical insights and practical, step-by-step protocols to navigate the multifaceted process of kinase inhibitor discovery, from initial synthesis to biological evaluation.
I. Introduction: The 2-Aminothiazole Scaffold as a Kinase Inhibitor Template
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] This structural feature, combined with the synthetic tractability of the thiazole ring, has established it as a "privileged scaffold" in the design of kinase inhibitors.[3][4] A notable example of a successful drug molecule built upon this scaffold is Dasatinib, a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[2][3]
The development of novel kinase inhibitors from this scaffold typically follows a structured workflow, encompassing chemical synthesis, in vitro screening against a panel of kinases, assessment of cellular activity, and elucidation of the mechanism of action. This guide will provide detailed protocols and the underlying scientific rationale for each of these critical stages.
II. Synthetic Strategies for 2-Aminothiazole Derivatives
The chemical synthesis of a diverse library of 2-aminothiazole analogs is the foundational step in a kinase inhibitor discovery program. The most prevalent and versatile method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5][6]
A. Core Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea or thioamide.[5] This reaction is robust, generally high-yielding, and tolerant of a wide range of functional groups, allowing for the introduction of diversity at various positions of the thiazole ring.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-phenylthiazole derivative, a common starting point for further functionalization.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar, scintillation vial (20 mL), hot plate/stirrer
-
Buchner funnel, filter paper, side-arm flask
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).
-
Add methanol (approximately 3-5 mL per mmol of 2-bromoacetophenone) and a stir bar.
-
Heat the mixture with stirring on a hot plate at a gentle reflux (around 65-70 °C) for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), remove the vial from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% Na₂CO₃ solution (approximately 20 mL). This step neutralizes the HBr formed during the reaction and precipitates the free base of the 2-aminothiazole product.
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Allow the product to air-dry on the filter paper or on a watch glass. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
B. Diversification of the 2-Aminothiazole Scaffold
To explore the structure-activity relationship (SAR), the core 2-aminothiazole scaffold can be further modified at several positions. A common strategy is the functionalization of the C5 position via Suzuki-Miyaura cross-coupling reactions, which allows for the introduction of various aryl or heteroaryl groups.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-aminothiazole Derivatives
This protocol provides a general method for the palladium-catalyzed cross-coupling of a 5-bromo-2-aminothiazole with an arylboronic acid.
Materials:
-
5-Bromo-2-aminothiazole derivative (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Schlenk flask or microwave vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the 5-bromo-2-aminothiazole derivative, arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times to remove oxygen.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at an elevated temperature (typically 80-120 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-aminothiazole derivative.
III. In Vitro Biological Evaluation
Once a library of 2-aminothiazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves an initial screen for kinase inhibitory activity, followed by an assessment of their effects on cancer cell proliferation.
A. In Vitro Kinase Inhibition Assays
The primary goal is to determine the concentration of the compound required to inhibit the activity of a specific kinase by 50% (the IC50 value). The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[1]
Protocol 3: General In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is a general template that can be adapted for various kinases such as Aurora A, CDK2, and Src.[1][4][7]
Materials:
-
Purified recombinant kinase (e.g., Aurora A, CDK2/Cyclin A, Src)
-
Kinase-specific substrate (e.g., Kemptide for Aurora A, Histone H1 for CDKs, Poly(Glu,Tyr) for Src)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP solution
-
2-Aminothiazole test compounds (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase buffer. The final DMSO concentration should typically be kept below 1%. Prepare the kinase, substrate, and ATP solutions in the kinase buffer at the desired concentrations.
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the serially diluted test compound or vehicle control to the appropriate wells.
-
Add 2 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 values by fitting the data to a dose-response curve.
B. Cell-Based Assays: Assessing Antiproliferative Activity
After identifying potent kinase inhibitors in biochemical assays, it is crucial to determine their effect on cancer cell viability and proliferation. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol 4: MTT Cell Proliferation Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Aminothiazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
IV. Mechanism of Action and Target Engagement
To validate that the observed cellular effects are due to the inhibition of the intended kinase target, further mechanistic studies are essential.
A. Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its target protein within a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Protocol 5: Western Blot-Based Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line expressing the target kinase
-
2-Aminothiazole test compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes and a thermal cycler
-
Western blotting equipment and reagents (SDS-PAGE gels, transfer apparatus, membranes, blocking buffer, primary and secondary antibodies)
Procedure:
-
Cell Treatment: Treat the cells with the test compound or vehicle control for a defined period.
-
Thermal Challenge: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis:
-
Run the soluble fractions on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target kinase.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities at each temperature. The compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle-treated samples, indicating thermal stabilization upon binding.
B. Assessing Downstream Signaling: Western Blotting for Phosphorylated Substrates
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed by Western blotting using phospho-specific antibodies.[12]
Protocol 6: Western Blotting for Phosphorylated Kinase Substrates
Materials:
-
Cancer cell line
-
2-Aminothiazole test compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: one specific for the phosphorylated form of the substrate and another for the total substrate protein (as a loading control)
-
HRP-conjugated secondary antibody
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (typically with 5% BSA in TBST for phospho-antibodies).
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total substrate protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities of the phosphorylated substrate and normalize to the total substrate. A decrease in the ratio of phosphorylated to total substrate in compound-treated cells indicates target inhibition.
V. Structure-Activity Relationship (SAR) and Data Summary
Systematic modifications of the 2-aminothiazole scaffold and analysis of the corresponding biological data are crucial for understanding the SAR and for designing more potent and selective inhibitors.
Table 1: Representative IC50 Data for 2-Aminothiazole Kinase Inhibitors
| Compound ID | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| Example-1 | Aurora A | 50 | 1.2 |
| Example-2 | Src | 15 | 0.5 |
| Example-3 | CDK2 | 100 | 5.8 |
| Dasatinib | Abl | <1 | 0.02 |
This is example data and should be replaced with experimental results.
The SAR for 2-aminothiazole-based kinase inhibitors often reveals key insights. For instance, substitution at the C5 position with bulky hydrophobic groups can enhance potency against certain kinases. The nature and position of substituents on any aryl rings attached to the scaffold are also critical for optimizing activity and selectivity.
VI. Visualizing Workflows and Pathways
A. Experimental Workflow
Caption: Mechanism of action of a 2-aminothiazole kinase inhibitor.
VII. Conclusion
The 2-aminothiazole scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. The protocols and guidelines presented in this document provide a robust framework for the synthesis, biological evaluation, and mechanistic characterization of these compounds. By systematically applying these methods and carefully analyzing the resulting data, researchers can efficiently advance their drug discovery programs and contribute to the development of new targeted therapies.
References
-
Martinez Molina, D., et al. "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA". Methods in Molecular Biology, 2016. [Link]
-
Lombardo, L. J., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor". Journal of Medicinal Chemistry, 2006. [Link]
-
Shah, N. P., et al. "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor". Journal of Medicinal Chemistry, 2006. [Link]
-
BPS Bioscience. "Chemi-Verse™ Aurora Kinase A Assay Kit". BPSBioscience.com. [Link]
-
Chem Help Asap. "Hantzsch Thiazole Synthesis - laboratory experiment". YouTube. [Link]
-
Baker-Williams, C., et al. "Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation". STAR Protocols, 2023. [Link]
-
Dai, L., et al. "Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA)". bioRxiv, 2024. [Link]
-
Bio-Rad. "Detection of Phosphorylated Proteins by Western Blotting". Bio-Rad-Antibodies.com. [Link]
-
SignalChem. "AURORA A Kinase Enzyme System". SignalChem.com. [Link]
-
Crouch, S. P., et al. "Cell Viability Assays". Assay Guidance Manual, 2013. [Link]
Sources
- 1. promega.com [promega.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. promega.com [promega.com]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA) | bioRxiv [biorxiv.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Advanced Derivatization Strategies for 6-Amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from cardiotonic efficacy [1] to the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [2]. Specifically, 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile (CAS: 97876-69-2) serves as a highly versatile, electron-rich building block [3].
The synthetic utility of this core arises from the orthogonal reactivity of its two adjacent functional groups:
-
The 6-Amino Group: Acts as a moderate nucleophile. Due to the electron-withdrawing nature of the adjacent nitrile and the delocalization of the lone pair into the imidazo-thiazole π -system, its nucleophilicity is attenuated. Therefore, electrophilic derivatizations (e.g., Schiff base formation or amidation) require acid catalysis or highly reactive electrophiles.
-
The 5-Carbonitrile Group: Serves as a latent electrophile. When paired with the adjacent amino group (o-aminonitrile motif), it provides an ideal setup for cyclocondensation reactions, enabling the construction of tricyclic fused systems such as thiazolo[2,3-f]purines [4].
This application note details two divergent, field-proven derivatization protocols: (A) Tricyclic Annulation via cyclocondensation, and (B) Exocyclic Nitrogen Functionalization via Schiff base condensation.
Experimental Workflows & Logical Mapping
The structural evolution of the core scaffold depends entirely on the chosen electrophile and thermal conditions. The diagram below illustrates the divergent pathways utilized in these protocols.
Figure 1: Divergent derivatization pathways of the imidazo[2,1-b]thiazole-5-carbonitrile scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-6,7-dihydrothiazolo[2,3-f]purine via Cyclocondensation
Mechanistic Insight: This reaction exploits the classical Niementowski/Dimroth-type cyclization. Formamide acts as both the solvent and the C1 synthon. The 6-amino group attacks the carbonyl carbon of formamide, followed by an intramolecular nucleophilic attack of the resulting intermediate onto the electrophilic carbon of the 5-carbonitrile, yielding the fused pyrimidine ring.
Reagents & Materials:
-
6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile: 1.00 g (6.0 mmol)
-
Formamide (anhydrous): 15 mL
-
Ice-cold distilled water: 50 mL
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.00 g of the starting material in 15 mL of anhydrous formamide.
-
Thermal Activation: Purge the system with inert gas ( N2 ) for 5 minutes. Heat the mixture in a sand bath or heating mantle to 180 °C. Causality Note: Temperatures below 160 °C result in incomplete cyclization (stalling at the formamidine intermediate), while temperatures above 200 °C lead to decomposition of the thiazole ring.
-
Monitoring: Maintain the reaction at 180 °C for 4–6 hours. Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material ( Rf≈0.6 ) should completely convert to a highly polar, UV-active baseline spot ( Rf≈0.2 ).
-
Quenching & Isolation: Allow the reaction mixture to cool to approximately 60 °C. Pour the mixture slowly into 50 mL of vigorously stirred ice-cold water. A fine precipitate will form.
-
Purification: Filter the precipitate under vacuum, wash sequentially with cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under vacuum at 50 °C overnight.
Self-Validation Marker: In 1H NMR (DMSO- d6 ), the disappearance of the broad NH2 singlet of the starting material and the appearance of a sharp, downfield singlet ( ≈8.2 ppm) corresponding to the new pyrimidine C−H proton confirms successful annulation.
Protocol B: Synthesis of 6-(Benzylideneamino)-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile
Mechanistic Insight: To overcome the attenuated nucleophilicity of the 6-amino group, glacial acetic acid is used as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.
Reagents & Materials:
-
6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile: 0.50 g (3.0 mmol)
-
Benzaldehyde (freshly distilled): 0.35 g (3.3 mmol, 1.1 eq)
-
Glacial acetic acid: 3 drops (catalytic)
-
Absolute ethanol: 20 mL
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 0.50 g of the starting material in 20 mL of absolute ethanol. Gentle warming may be required.
-
Catalysis & Condensation: Add 0.35 g of benzaldehyde followed by 3 drops of glacial acetic acid. Causality Note: Do not use strong mineral acids (like HCl), as they can prematurely hydrolyze the delicate 5-carbonitrile group to an amide.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.
-
Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The Schiff base will crystallize out of the solution. If crystallization is slow, scratch the inside of the flask with a glass rod.
-
Purification: Filter the crystals, wash with minimal cold ethanol (3 mL), and recrystallize from a mixture of Ethanol/Dichloromethane (1:1) to afford the pure imine.
Self-Validation Marker: IR spectroscopy will show a sharp absorption band around 1620 cm−1 (characteristic of the C=N imine stretch) and the retention of the sharp C≡N stretch at 2215 cm−1 .
Quantitative Data & Yield Summary
The table below summarizes the expected outcomes and analytical validation markers for the described derivatization workflows.
| Derivative / Product | Reaction Type | Reagents & Catalyst | Temp / Time | Expected Yield | Key Analytical Marker (Validation) |
| 4-Amino-6,7-dihydrothiazolo[2,3-f]purine | Cyclocondensation | Formamide (solvent/reactant) | 180 °C / 5 h | 65 - 72% | 1H NMR: Singlet at ≈8.2 ppm (Pyrimidine C−H ) |
| 6-(Benzylideneamino)-...-5-carbonitrile | Condensation (Schiff Base) | Benzaldehyde, AcOH (cat.), EtOH | 80 °C / 6 h | 80 - 85% | IR: C=N stretch at 1620 cm−1 ; 1H NMR: Imine C−H at ≈8.5 ppm |
References
-
Andreani, A., Rambaldi, M., Mascellani, G., Bossa, R., & Galatulas, I. (1986). Synthesis and cardiotonic activity of 5,6-disubstituted imidazo[2,1-b]thiazoles. European Journal of Medicinal Chemistry, 21(5), 451-453. URL:[Link]
-
Budriesi, R., Ioan, P., Leoni, A., Pedemonte, N., Galietta, L. J., & Chiarini, A. (2011). Cystic Fibrosis: A New Target for 4-Imidazo[2,1-b]thiazole-1,4-dihydropyridines. Journal of Medicinal Chemistry, 54(11), 3885–3894. URL:[Link]
-
Albert, A. (1981). The Dimroth rearrangement. Part 1. The synthesis of fused pyrimidines from o-aminonitriles and formamide. Journal of the Chemical Society, Perkin Transactions 1, 2902-2907. URL:[Link]
Profiling the Cytotoxic Effects of Imidazo[2,1-b]thiazole Derivatives: A Multi-Assay Approach
An Application Guide for Researchers
Abstract The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that forms the core of numerous pharmacologically active compounds, demonstrating significant potential in oncology drug discovery.[1][2][3] A critical step in the preclinical evaluation of these novel chemical entities is the accurate assessment of their cytotoxic effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, perform, and interpret a panel of robust cell-based assays for characterizing the cytotoxicity of imidazo[2,1-b]thiazole derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. This document details methodologies for primary cytotoxicity screening using metabolic assays (MTT), confirmation of membrane disruption via enzyme release assays (LDH), and investigation into the apoptotic mechanism of action through caspase activity assays.
Chapter 1: Foundational Concepts - Strategic Assay Selection
The initial step in any cytotoxicity study is to select the appropriate assay. The terms viability, proliferation, and cytotoxicity are often used interchangeably, but they represent distinct biological states. A compound can inhibit cell proliferation (cytostatic effect) without being directly cytotoxic (cell-killing). Therefore, a multi-assay approach is essential for a comprehensive understanding.
-
Cell Viability Assays: These assays measure parameters associated with metabolically active, healthy cells. A reduction in signal indicates a loss of viability, which could be due to either cell death or inhibition of cell growth.[4][5][6]
-
Cytotoxicity Assays: These methods specifically quantify cell death, often by measuring markers that are released from dying cells or are only accessible when membrane integrity is lost.[7][8]
-
Mechanism of Action Assays: Once cytotoxicity is established, these assays elucidate the specific biochemical pathways involved, such as apoptosis or necrosis.[9][10]
The choice of cell line is equally critical. Imidazo[2,1-b]thiazole derivatives have shown efficacy against a wide range of human cancer cell lines, including those from lung, breast, ovarian, and colon cancers.[1][11] The selection should be guided by the intended therapeutic application of the compound series being investigated.
The following workflow provides a logical path for selecting assays to build a comprehensive cytotoxicity profile.
Caption: Decision workflow for cytotoxicity assay selection.
Chapter 2: Protocol 1 - Primary Screening with the MTT Assay
Principle and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[4][12] The quantity of formazan generated is directly proportional to the number of metabolically active cells.[13]
Why this is the ideal primary assay: The MTT assay is robust, cost-effective, and highly amenable to a 96-well plate format, making it perfect for high-throughput screening of large compound libraries to determine the half-maximal inhibitory concentration (IC50).[12]
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
1. Materials and Reagents:
-
Selected cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[12]
-
Solubilization solution: DMSO or 0.01 M HCl in anhydrous isopropanol.
-
Test imidazo[2,1-b]thiazole compounds and a positive control (e.g., Doxorubicin).
-
Sterile 96-well flat-bottom plates.
2. Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Dilute cells in complete medium to the appropriate density (see Table 1).
-
Seed 100 µL of cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
| Cell Line | Seeding Density (cells/well) | Source Recommendation |
| HeLa S3 | 3,000 | [14] |
| A549 | 5,000 - 10,000 | [15] |
| MCF-7 | 5,000 - 10,000 | [16] |
| Jurkat | 50,000 | N/A |
Table 1: Recommended cell seeding densities for MTT assays. Densities should be optimized for each cell line to ensure logarithmic growth throughout the experiment.
3. Compound Treatment:
-
Prepare serial dilutions of the imidazo[2,1-b]thiazole compounds in culture medium. A typical concentration range for initial screening is 0.01 to 100 µM.[17]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Untreated Control: Cells treated with medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.5% DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).
-
Blank: Medium only (no cells) for background subtraction.
-
-
Incubate for the desired exposure time (typically 48 or 72 hours).
4. Assay Procedure:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.
-
Carefully aspirate the medium. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Untreated - Absorbance_Blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Chapter 3: Protocol 2 - Confirming Cytotoxicity with the LDH Release Assay
Principle and Rationale
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[18] Upon damage to the plasma membrane—a key feature of necrosis—LDH is released into the surrounding culture medium.[9][19] The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10][19]
Why this is a crucial secondary assay: This assay specifically quantifies cell death resulting from membrane rupture. If a compound reduces the MTT signal but does not cause LDH release, it may be cytostatic rather than cytotoxic. Conversely, a strong LDH release confirms true cytotoxic activity, likely through a necrotic or late apoptotic pathway.
Caption: Principle of LDH release from necrotic cells.
Detailed Protocol: LDH Release Assay
1. Materials and Reagents:
-
LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Cayman Chemical, Sigma-Aldrich, or Cell Signaling Technology are recommended).[9][10][19]
-
Kit components typically include: Assay Buffer, Substrate Mix, and Lysis Solution (e.g., 10X Triton™ X-100).
-
Sterile 96-well flat-bottom plates.
2. Experimental Setup:
-
Plate cells and treat with imidazo[2,1-b]thiazole compounds for the desired duration, as described in the MTT protocol (Chapter 2, Steps 2 & 3).
-
Crucial Controls for LDH Assay:
-
Spontaneous Release: Untreated cells (measures baseline LDH release).
-
Maximum Release: Untreated cells treated with Lysis Solution for 45 minutes before supernatant collection (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the compound solvent.
-
Medium Background: Medium only (no cells).
-
3. Assay Procedure:
-
After compound incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.
-
Prepare the LDH Reaction Solution according to the kit manufacturer's instructions.
-
Add 50 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[19]
4. Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula after subtracting the medium background absorbance from all values: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
Chapter 4: Protocol 3 - Investigating Apoptosis with a Caspase-3/7 Assay
Principle and Rationale
Apoptosis, or programmed cell death, is a tightly regulated process that is a primary mechanism of action for many anticancer drugs.[15][20] A key event in this pathway is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspase-3 and Caspase-7 are the primary "executioner" caspases that cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[21]
Luminescent caspase-3/7 assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3/7.[22] When active caspase-3/7 in apoptotic cells cleaves this substrate, it liberates aminoluciferin, which is then used by luciferase to generate a stable, quantifiable "glow-type" luminescent signal.[22]
Why this is a critical mechanistic assay: Observing an increase in caspase-3/7 activity provides strong evidence that the imidazo[2,1-b]thiazole compound induces cell death via apoptosis. This is a desirable characteristic for an anticancer agent and provides crucial insight into its mechanism of action.
Caption: Simplified caspase cascade and the principle of detection.
Detailed Protocol: Caspase-Glo® 3/7 Assay
1. Materials and Reagents:
-
Caspase-Glo® 3/7 Assay System (Promega, G8090 or similar).
-
Reagents include Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate.
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements.
-
Positive control apoptosis inducer (e.g., Staurosporine).
2. Experimental Setup:
-
Plate cells in opaque-walled 96-well plates and treat with imidazo[2,1-b]thiazole compounds as described previously. Use 100 µL final volume per well.
-
Controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with compound solvent.
-
Positive Control: Cells treated with 1 µM Staurosporine for 4-6 hours.
-
-
The incubation time for compound treatment may need to be shorter than for MTT/LDH assays (e.g., 12, 24, 48 hours) to capture the peak of caspase activity before secondary necrosis occurs.
3. Assay Procedure (Add-Mix-Measure Format):
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. This single addition both lyses the cells and introduces the substrate.[22]
-
Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data is typically expressed as Relative Luminescence Units (RLU).
-
Calculate the fold change in caspase activity compared to the vehicle control: Fold Change = RLU_Treated / RLU_VehicleControl
-
A significant (e.g., >2-fold) increase in luminescence indicates the induction of apoptosis.
Chapter 5: Data Integration and Interpretation
Analyzing the results from these three assays in concert provides a powerful, multi-dimensional view of a compound's cytotoxic profile.
| Observed Outcome | MTT (% Viability) | LDH (% Cytotoxicity) | Caspase-3/7 (Fold Change) | Probable Mechanism |
| Scenario 1 | ↓↓↓ | ↑ | ↑↑↑ | Apoptosis: The compound kills cells by activating the programmed cell death pathway. The low LDH release indicates membrane integrity is maintained until late stages. |
| Scenario 2 | ↓↓↓ | ↑↑↑ | ~1 | Necrosis: The compound causes rapid loss of membrane integrity, leading to cell lysis. Apoptotic pathways are not significantly engaged. |
| Scenario 3 | ↓↓ | ~0 | ~1 | Cytostatic/Anti-proliferative: The compound inhibits metabolic activity or cell division without directly killing the cells at the tested time point. |
| Scenario 4 | ↓↓↓ | ↑↑↑ | ↑↑↑ | Apoptosis with Secondary Necrosis: The compound induces apoptosis, but the incubation is long enough that apoptotic cells have progressed to lose membrane integrity. |
Table 2: Interpreting combined results from the cytotoxicity assay panel. The number of arrows indicates the relative magnitude of the effect.
By systematically applying these validated protocols, researchers can confidently screen imidazo[2,1-b]thiazole libraries, confirm cytotoxic hits, and elucidate their primary mechanism of cell killing, thereby accelerating the journey from compound synthesis to viable drug candidate.
References
-
Title: BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][2][4]THIADIAZOLE DERIVATIVES: A REVIEW Source: Heterocyclic Letters URL: [Link]
-
Title: New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential Source: RSC Publishing URL: [Link]
-
Title: Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects Source: PubMed URL: [Link]
-
Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
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Title: Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Synthesis, molecular modeling simulations and anticancer activity of some new Imidazo[2,1-b]thiazole analogues as EGFR/HER2 and DHFR inhibitors Source: PubMed URL: [Link]
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Title: Cell Based Functional Assay including Cytotoxicity Assays Source: NJ Bio, Inc. URL: [Link]
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Title: Cytotoxicity LDH Assay Kit-WST Source: Dojindo Molecular Technologies, Inc. URL: [Link]
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Title: Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values Source: AATEX URL: [Link]
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Title: Cell Cytotoxicity Screening & Profiling Services Source: BPS Bioscience URL: [Link]
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Title: Caspase-Glo® 3/7 Assay Protocol Source: Promega Corporation URL: [Link]
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Title: Application Notes and Protocols for Caspase-3/7 Activity Assay... Source: Bio-Rad URL: [Link]
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Title: Cell-based Assays - Cytotoxicity Source: PharmaLegacy URL: [Link]
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Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential Source: PMC - National Center for Biotechnology Information URL: [Link]
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Title: Validation Study on Five Cytotoxicity Assays by JSAAE - VII. Details of the MTT Assay Source: SciSpace URL: [Link]
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Title: Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents Source: PubMed URL: [Link]
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Application Note: Imidazo[2,1-b]thiazoles as Selective Carbonic Anhydrase Inhibitors
Introduction & Mechanistic Insights
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous class of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide ( CO2 ) to bicarbonate ( HCO3− ) and a proton ( H+ ). In humans, there are 16 known CA isoforms, each playing critical roles in physiological processes ranging from pH regulation and respiration to tumorigenicity[1].
A major hurdle in the drug development of Carbonic Anhydrase Inhibitors (CAIs) is achieving isoform selectivity . Classical CAIs, such as Acetazolamide (AAZ), utilize a primary sulfonamide group to coordinate directly with the catalytic Zn2+ ion in the enzyme's active site. However, because the zinc-binding pocket is highly conserved across all CA isoforms, classical inhibitors often cause off-target toxicity.
To overcome this, drug development professionals have pivoted to the "tail approach" . This strategy pairs a Zinc-Binding Group (ZBG) with a bulky, rigid heterocyclic tail that interacts with the variable amino acid residues in the middle and outer rims of the CA active site[1]. The imidazo[2,1-b]thiazole scaffold has emerged as a highly privileged moiety for this purpose. It is a stable, flat, and hydrophobic fused bicyclic heteroaromatic ring that easily penetrates cellular membranes and fits precisely into the hydrophobic pockets of specific CA isoforms[2].
Recent studies have demonstrated that conjugating the imidazo[2,1-b]thiazole core with a sulfonyl piperazine moiety yields compounds that selectively inhibit the physiologically dominant cytosolic isoform hCA II (implicated in glaucoma and epilepsy) while showing virtually no activity against the off-target cytosolic hCA I or the tumor-associated transmembrane isoforms hCA IX and hCA XII[1][3].
Experimental Workflows & Methodologies
Protocol 1: Synthesis of Imidazo[2,1-b]thiazole-Sulfonyl Piperazine Conjugates
Objective: To synthesize selective hCA II inhibitors utilizing a step-wise annulation and tail-conjugation design. Causality Insight: The synthesis begins with the construction of the thiazole ring, followed by the fusion of the imidazole ring. This specific sequence ensures the correct regiochemistry of the fused bicyclic system, which is critical for the spatial orientation of the sulfonyl piperazine tail within the CA active site[4].
Step-by-Step Procedure:
-
Thiazole Core Formation: Condense thiourea with ethyl bromopyruvate in absolute ethanol. Reflux the mixture to yield the intermediate ethyl-2-aminothiazole-4-carboxylate[4].
-
Bicyclic Annulation: React the resulting aminothiazole with an appropriate α -bromoacetophenone derivative in ethanol. This cyclization forms the 2,6-disubstituted imidazo[2,1-b]thiazole intermediate[5].
-
Sulfonylation: Treat the intermediate with chlorosulfonic acid under controlled cooling to introduce the sulfonyl chloride moiety at the optimal position on the fused ring.
-
Piperazine Conjugation: React the sulfonyl chloride intermediate with various substituted piperazines in the presence of a mild base (e.g., triethylamine) to yield the final imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates (e.g., compounds 9aa-ee)[1].
-
Purification & Validation: Purify the final compounds via column chromatography. Confirm structural integrity using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)[1].
Synthesis workflow for imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
Objective: To quantify the inhibitory constant ( Ki ) of the synthesized conjugates against specific recombinant hCA isoforms. Causality Insight: The reversible hydration of CO2 by carbonic anhydrase is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Traditional steady-state assays cannot capture this kinetic velocity. The stopped-flow method overcomes this by rapidly mixing out-of-equilibrium solutions and monitoring the microsecond-to-millisecond pH relaxation[6]. Pyranine is selected as the fluorophore because its pKa (~7.3) perfectly aligns with the assay's pH trajectory, and its ratiometric properties negate background scattering artifacts[7].
Step-by-Step Procedure:
-
Preparation of Solution A (Enzyme/Inhibitor): Prepare a solution containing 20 mM HEPES buffer (pH 7.03), the specific recombinant hCA isoform (e.g., hCA II), and the test inhibitor at varying concentrations. Note: The low pH ensures no premature bicarbonate formation prior to mixing.[8]
-
Preparation of Solution B (Substrate/Indicator): Prepare a solution containing ~1% CO2 , 44 mM HCO3− , and 2 µM pyranine indicator, adjusted to pH 8.41[8].
-
System Calibration: Set the stopped-flow spectrophotometer to 10°C. Causality: Lowering the temperature to 10°C sufficiently retards the uncatalyzed background reaction, widening the measurable kinetic window for the enzyme-catalyzed rate.[6]
-
Rapid Mixing: Inject equal volumes of Solution A and Solution B into the stopped-flow reaction cell. The initial out-of-equilibrium state in the cell will be ~0.5% CO2 , 22 mM HCO3− , at a pH of ~7.25[8].
-
Data Acquisition: Monitor the exponential rise in pH from ~7.25 to the equilibrium pH of ~7.50 by tracking pyranine fluorescence (Excitation ratio: 460/415 nm; Emission: >488 nm)[7].
-
Kinetic Analysis: Calculate the pH-relaxation rate constant ( kΔpH ) from the fluorescence trajectory. Determine the Ki of the inhibitor by comparing the catalyzed rate in the presence of the inhibitor to the uninhibited and uncatalyzed rates[1].
Stopped-flow CO2 hydration assay mechanism for determining CA inhibition.
Quantitative Data & Isoform Selectivity
The rational design of imidazo[2,1-b]thiazole-sulfonyl piperazines successfully yields compounds with distinct selectivity profiles. As shown in the data below, these conjugates act as selective inhibitors of the cytosolic hCA II isoform, while remaining entirely inactive ( Ki > 100 µM) against hCA I, IX, and XII[1]. This is a significant improvement in safety profile compared to the clinical standard Acetazolamide (AAZ), which exhibits potent but pan-isoform inhibition.
Table 1: Carbonic Anhydrase Inhibition Data ( Ki , µM) for Selected Conjugates
| Compound ID | Piperazine R-Group Substitution | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) | hCA XII Ki (µM) |
| 9ae | 4-Fluoro-phenyl | > 100 | 57.7 | > 100 | > 100 |
| 9bb | 4-Chloro-phenyl | > 100 | 67.9 | > 100 | > 100 |
| 9ca | 4-Methyl-phenyl | > 100 | 65.4 | > 100 | > 100 |
| AAZ (Standard) | N/A (Classical Sulfonamide) | 0.25 | 0.012 | 0.025 | 0.005 |
Note: All data obtained via the Stopped-Flow CO2 Hydrase Assay at 10°C. Ki values > 100 µM are considered inactive.
Sources
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improving yield of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile synthesis
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- 5. Unexpected O → S and N → S alkyl transfer reactions in the reaction of 3-alkyl-2-(N-cyanoimino)thiazolidines with sodium alkoxides: a new synthesis of cimetidine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility of Imidazo[2,1-b]thiazole-5-carbonitrile in DMSO
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling imidazo[2,1-b]thiazole-5-carbonitrile and related derivatives. The imidazo[2,1-b]thiazole scaffold is a key heterocyclic system in drug discovery, known for a wide range of biological activities.[1][2][3] However, its planar, aromatic structure, often coupled with functional groups like the 5-carbonitrile, can lead to significant solubility challenges, even in a powerful solvent like Dimethyl Sulfoxide (DMSO).[4]
This guide provides in-depth troubleshooting protocols and scientific explanations to help you overcome these challenges, ensuring the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I've added the calculated amount of imidazo[2,1-b]thiazole-5-carbonitrile to my DMSO, but it's not dissolving. What's the first thing I should check?
A1: The most common culprit is water contamination in the DMSO.[5] DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This absorbed water increases the polarity of the solvent, forming localized water-DMSO microenvironments that can significantly decrease the solubility of hydrophobic compounds.[5][6][7] Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.9%).[8]
Q2: My compound initially dissolved but precipitated out of solution after a freeze-thaw cycle. Why did this happen?
A2: This is a common issue known as "freeze-out." During the cooling and freezing process, moisture absorbed from the air can cause the compound to crystallize or precipitate.[9] Repeated freeze-thaw cycles exacerbate this problem.[8][9] Once a compound precipitates into a more stable crystalline form, it can be very difficult to redissolve. The best practice is to aliquot your stock solution into single-use volumes to avoid repeated temperature cycling of the main stock.[8][10]
Q3: Can I heat the solution to get my compound to dissolve?
A3: Gentle warming can be effective, but it must be done with caution. Many heterocyclic compounds can degrade at elevated temperatures, and DMSO itself can decompose near its boiling point (189 °C), a process that can be catalyzed by acids or bases.[11] If you must heat, use a water bath set to a modest temperature (e.g., 37-40°C) for a short period while vortexing.[12] Always perform a stability check on a small aliquot to ensure the heating process does not degrade your compound.
Q4: What is the maximum concentration of imidazo[2,1-b]thiazole-5-carbonitrile I can realistically achieve in DMSO?
A4: This is highly compound-specific and depends on the exact substitution pattern. While some imidazothiazole derivatives are soluble at concentrations of 10 mM or higher, others may struggle to reach 1 mM.[1][13] It is crucial to determine the kinetic solubility for your specific compound in your experimental buffer system. This can be done using techniques like laser nephelometry, which measures light scattering from precipitated particles.[14][15] Never assume a nominal concentration is the true concentration in solution.
Q5: Are there any alternatives if I absolutely cannot dissolve my compound in 100% DMSO?
A5: Yes, you can explore co-solvent systems. Adding a small percentage of another polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or using excipients like PEG300 or cyclodextrins may enhance solubility.[16][17] However, any co-solvent must be validated for compatibility with your downstream assay, as it can have its own biological effects or interfere with detection methods.[18][19][20]
In-Depth Troubleshooting Guides
Guide 1: Preparing a High-Quality DMSO Stock Solution
This protocol outlines the standard procedure for solubilizing a new or challenging compound. The key is a systematic approach that minimizes common sources of error.
Experimental Workflow: Stock Solution Preparation
Caption: Standard workflow for preparing a DMSO stock solution.
Step-by-Step Methodology
-
Preparation :
-
Use an analytical balance to weigh the desired mass of imidazo[2,1-b]thiazole-5-carbonitrile into a sterile, appropriate-sized glass or polypropylene vial.
-
Calculate the precise volume of 100% anhydrous DMSO required to achieve your target concentration.[8]
-
Using a calibrated micropipette, add the calculated volume of DMSO to the vial. Ensure you are using a fresh bottle of anhydrous (≥99.9% purity) DMSO.[8]
-
-
Dissolution :
-
Tightly cap the vial and vortex vigorously for at least 2-5 minutes.
-
Visually inspect the solution against a bright light source. Look for any undissolved solid particles or haziness.
-
If the compound is fully dissolved, proceed to Step 3.
-
If particles remain, proceed to the optional sonication step.
-
-
Optional Sonication :
-
Principle : Sonication uses ultrasonic energy to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized energy, which helps to break down the crystal lattice of the solid compound and enhance mass transfer, thereby speeding up dissolution.[16][21][22]
-
Procedure : Place the vial in a room temperature water bath sonicator. Sonicate for 10-15 minute intervals. After each interval, vortex and visually inspect the solution. Avoid prolonged sonication that could significantly heat the sample.[17]
-
-
Storage :
-
Once a clear solution is achieved, immediately aliquot the stock into single-use, low-binding microcentrifuge tubes. This is the most critical step to prevent issues from freeze-thaw cycles.[8]
-
Store the aliquots at -20°C or, preferably, -80°C, protected from light. Ensure caps are tightly sealed.[10]
-
Guide 2: Troubleshooting Persistent Solubility Issues
If the standard protocol fails, a more systematic approach is needed to identify the solubility limit and find a solution.
Troubleshooting Decision Tree
Caption: Decision tree for advanced solubility troubleshooting.
Methodologies for Advanced Troubleshooting
-
Kinetic Solubility Assessment (Laser Nephelometry)
-
Principle : This high-throughput method determines the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[14] A laser passed through the sample detects the sharp increase in light scattering that occurs upon precipitation, providing a quantitative measure of kinetic solubility.[15]
-
Protocol Outline :
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
In a microplate, perform serial dilutions of the DMSO stock into your final aqueous assay buffer.
-
Use a microplate nephelometer to measure the light scattering in each well.
-
The concentration just before the sharp increase in scattering is the kinetic solubility limit.[14][15] This informs the maximum achievable concentration in your assay.
-
-
-
Co-Solvent Screening
-
Principle : Co-solvents can modify the overall polarity and hydrogen-bonding properties of the solvent system, creating a more favorable environment for dissolution.[17][21]
-
Protocol Outline :
-
Select a panel of biocompatible co-solvents (e.g., NMP, PEG300, ethanol).
-
Attempt to dissolve the compound in various mixtures (e.g., 90:10, 80:20 DMSO:co-solvent).
-
Crucial Control : Test the final concentration of the co-solvent system in your assay without the compound to ensure it does not cause toxicity or interference.[18][23][24]
-
-
Data Summary & Best Practices
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous (≥99.9%), Sterile-Filtered | Minimizes water absorption, which dramatically reduces solubility of hydrophobic compounds.[5][8] |
| Handling | Use a fresh bottle; keep tightly sealed. | DMSO is highly hygroscopic and will quickly absorb atmospheric moisture.[5] |
| Initial Dissolution | Vortexing (2-5 min), followed by brief sonication if needed. | Provides mechanical and ultrasonic energy to overcome the compound's crystal lattice energy.[16][22] |
| Heating | Avoid if possible. If necessary, use gentle warming (≤40°C) for short periods. | High temperatures can degrade both the compound and the DMSO solvent.[11][25] |
| Storage | Aliquot into single-use tubes; store at -80°C, protected from light. | Prevents compound precipitation and degradation caused by repeated freeze-thaw cycles.[8][9][26] |
| Concentration | Determine kinetic solubility experimentally. Do not assume nominal concentration. | The true soluble concentration may be much lower than the calculated amount, leading to inaccurate results.[12][27] |
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9). MDPI. [Link]
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(PDF) High Throughput Sonication: Evaluation for Compound Solubilization - ResearchGate. ResearchGate. [Link]
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Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]
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A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (2000, March 10). ACS Publications. [Link]
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Effects of Dimethyl Sulfoxide on Surface Water near Phospholipid Bilayers - PMC. National Center for Biotechnology Information. [Link]
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(PDF) Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides - ResearchGate. ResearchGate. [Link]
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Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators | Journal of Medicinal Chemistry - ACS Publications. (2009, February 6). ACS Publications. [Link]
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Reactivity of Imidazole Derivatives toward Phosphate Triester in DMSO/Water Mixtures: A Comprehensive Study on the Solvent Effect - PubMed. (2015, August 7). PubMed. [Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. (2022, December 21). ACS Publications. [Link]
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Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
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Water dynamics in water/DMSO binary mixtures - ResearchGate. ResearchGate. [Link]
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Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? | ResearchGate. ResearchGate. [Link]
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8 - BJOC - Search Results. (2023, May 26). Beilstein Journal of Organic Chemistry. [Link]
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Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC. National Center for Biotechnology Information. [Link]
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Revisiting the composition dependence of the properties of water-dimethyl sulfoxide liquid mixtures. Molecular dynamics computer - arXiv. (2022, October 6). arXiv. [Link]
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Sonication vs Co-Solvent Methods: Solubility Enhancement - Patsnap Eureka. (2026, March 11). Patsnap. [Link]
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Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed. (2009, July 15). PubMed. [Link]
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Low-Dose Dimethyl Sulfoxide (DMSO) Suppresses Androgen Receptor (AR) and Its Splice Variant AR-V7 in Castration-Resistant Prostate Cancer (CRPC) Cells - MDPI. (2025, August 27). MDPI. [Link]
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Sonication speeds up dissolution or actually increase solubility? - ResearchGate. (2019, January 23). ResearchGate. [Link]
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. National Center for Biotechnology Information. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). ResearchGate. [Link]
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Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles - ResearchGate. (2018, August 4). ResearchGate. [Link]
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GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). Cytiva. [Link]
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Effect of microbial activity on dimethyl sulfoxide degradation in an air-lift bioreactor - WIT Press. WIT Press. [Link]
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Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). BMG LABTECH. [Link]
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Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15). BioForum. [Link]
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Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
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- 21. Sonication vs Co-Solvent Methods: Solubility Enhancement [eureka.patsnap.com]
- 22. researchgate.net [researchgate.net]
- 23. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Imidazo[2,1-b]thiazole Solution Stability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the imidazo[2,1-b]thiazole scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these compounds in solution. As a Senior Application Scientist, my goal is to provide not just steps, but the scientific reasoning behind them, to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Q1: How stable is the core imidazo[2,1-b]thiazole ring system?
The imidazo[2,1-b]thiazole core is a fused, bicyclic heteroaromatic system. Generally, it is considered a stable and robust scaffold, which is why it is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2] It is typically a solid, hydrophobic compound soluble in common organic solvents.[1] However, its stability in solution can be significantly influenced by substituents on the ring, as well as the experimental conditions it is subjected to.
Q2: What are the most common factors that can compromise the stability of my imidazo[2,1-b]thiazole derivative in solution?
The primary factors leading to degradation are:
-
pH Extremes: The ring system is a weak base and can be protonated by strong acids.[1] Both highly acidic and highly basic conditions can promote hydrolysis, potentially leading to ring-opening.
-
Oxidizing Conditions: The sulfur atom in the thiazole ring is susceptible to oxidation, which can convert it to a sulfoxide or a sulfone.[1] This can be triggered by atmospheric oxygen, residual peroxides in solvents (like older ethers or THF), or certain biological media.
-
Light Exposure: Like many aromatic heterocyclic compounds, imidazo[2,1-b]thiazole derivatives can be susceptible to photodegradation, especially with prolonged exposure to UV or even ambient laboratory light.
-
Reactive Solvents and Reagents: While generally stable, specific functional groups on your derivative may react with protic solvents (e.g., methanol, water) or other components in your solution.
Q3: What are the initial signs that my compound might be degrading?
Be observant of the following changes:
-
Visual Changes: A change in the color of your solution (e.g., a clear solution turning yellow or brown) is a common indicator.
-
Precipitation: The formation of an unexpected solid can indicate that a degradant is less soluble than the parent compound.
-
Analytical Changes:
-
TLC: Appearance of new spots, often at a different polarity (oxidized products are typically more polar).
-
HPLC/LC-MS: The appearance of new peaks in the chromatogram, a decrease in the area of the main peak over time, or the detection of unexpected masses.
-
NMR: The appearance of new, unidentifiable signals or a decrease in the integration of the parent compound's signals relative to an internal standard.[3]
-
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations and provides a logical workflow to diagnose and solve the problem.
Issue 1: "My compound shows a new, more polar peak in HPLC after being stored in methanol for a few hours. What's happening?"
Plausible Cause: This is a classic symptom of either oxidation or hydrolysis. The sulfur atom can be oxidized to a more polar sulfoxide (+16 amu) or sulfone (+32 amu). Alternatively, the ring system could be undergoing hydrolysis (+18 amu), leading to ring-opened products that are significantly more polar.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new polar impurities.
Experimental Protocol: Monitoring Stability by HPLC
-
Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest. Also prepare a sample in a solvent where it is known to be stable (e.g., anhydrous DMSO or Acetonitrile) to serve as a T=0 reference.
-
Initial Analysis (T=0): Immediately inject the reference sample onto a suitable HPLC system and record the chromatogram. Integrate the peak area of your parent compound.
-
Incubation: Store the test solution under the conditions you wish to evaluate (e.g., ambient temperature, 4°C, protected from light).
-
Time-Point Analysis: At set intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining and note the appearance and growth of any new peaks.
Issue 2: "My compound seems stable in DMSO, but when I add it to my aqueous assay buffer, I get inconsistent results over the course of a multi-plate experiment."
Plausible Cause: This strongly suggests instability in the final aqueous assay buffer. The pH of the buffer, presence of salts, or other components may be catalyzing degradation. The compound is likely stable in the DMSO stock but degrades upon dilution, affecting results in plates that are assayed later in the run.
Proposed Solution:
-
Confirm Instability in Buffer: Perform the HPLC stability protocol described above, using the final assay buffer as your test solvent. This will quantify the rate of degradation.
-
Minimize Exposure Time: Instead of preparing a large batch of diluted compound for all plates at the beginning, perform serial dilutions or add the DMSO stock to the buffer immediately before adding it to each plate. This minimizes the time the compound spends in the destabilizing environment.
-
pH Optimization: If the buffer is acidic or basic, test the compound's stability in a neutral buffer (e.g., PBS pH 7.4) to see if the effect is pH-dependent. You may need to find an alternative buffer system for your assay if possible.
| Parameter | Recommended Storage Condition | Rationale |
| Solvent (Stock) | Anhydrous DMSO, Acetonitrile (MeCN) | Aprotic solvents prevent hydrolysis and solvolysis. Ensure they are high purity to avoid reactive contaminants. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the sulfur atom and other sensitive functional groups.[1] |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation pathways. Avoid repeated freeze-thaw cycles. |
| Light | Amber Vials / Protect from Light | Prevents photodegradation of the aromatic ring system. |
Issue 3: "My solid compound is white, but the solution turns yellow when left on the benchtop."
Plausible Cause: This is often a sign of photodegradation. Aromatic and heterocyclic systems can absorb UV and visible light, leading to the formation of colored degradants. Oxidation, which can be accelerated by light, is another possibility.
Proposed Solution:
-
The Light/Dark Experiment: Prepare two identical solutions. Wrap one vial completely in aluminum foil (the "dark" sample) and leave the other exposed to ambient lab light (the "light" sample).
-
Monitor Over Time: After several hours or a day, compare the solutions visually. Analyze both by HPLC or TLC. If the "light" sample shows significant degradation and color change while the "dark" sample does not, photodegradation is the confirmed cause.
-
Implement Light Protection: Routinely use amber glass vials or foil-wrapped containers for preparing and storing solutions of this compound.
Potential Degradation Pathways
Caption: Common degradation pathways for imidazo[2,1-b]thiazoles.
References
- MDPI. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts.
- ACS Publications. (2009). Discovery of Imidazo[1,2-b]thiazole Derivatives as Novel SIRT1 Activators. Journal of Medicinal Chemistry.
- PMC. (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.
- ResearchGate. (n.d.). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles.
- RSC Publishing. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents.
- PubMed. (2025). Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives.
Sources
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- 2. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Technical Support Guide to Aminothiazole Characterization
For Immediate Release to the Scientific Community
Welcome to the technical support center for the characterization of aminothiazole-containing compounds. As a Senior Application Scientist, I've witnessed firsthand the unique challenges researchers face when working with this versatile yet sometimes enigmatic heterocyclic scaffold. Aminothiazoles are cornerstones in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their rich chemistry, which makes them so valuable, also presents a series of potential pitfalls during analytical characterization.
This guide is designed to be your in-the-lab partner, providing not just protocols but the underlying scientific reasoning to empower you to troubleshoot effectively. We will dissect the most common challenges, from tautomeric ambiguity to unexpected degradation, and provide you with the expertise to generate accurate, reliable, and reproducible data.
Troubleshooting Guide: From Ambiguous Spectra to Elusive Peaks
This section is dedicated to resolving the specific, often frustrating, issues that can arise during the characterization of aminothiazoles.
Issue 1: My 1H NMR spectrum is broad, shows more peaks than expected, or the integrations are off. What's happening?
This is one of the most frequently encountered issues and often points to the fascinating, yet problematic, phenomenon of tautomerism . The 2-aminothiazole core can exist in equilibrium between the amino and imino forms. This dynamic exchange can lead to broadened signals or the appearance of two distinct sets of signals in your NMR spectrum, complicating interpretation.[3][4]
Causality and Troubleshooting:
-
Proton Exchange: The rate of proton exchange between the tautomers can be on the same timescale as the NMR experiment, leading to signal broadening.
-
Solvent Effects: The position of the tautomeric equilibrium is highly dependent on the solvent. Protic solvents can favor one tautomer over the other through hydrogen bonding.
-
Temperature: Lowering the temperature of the NMR experiment can slow down the tautomeric exchange, often resulting in the sharpening of signals for the individual tautomers.
Step-by-Step Protocol for NMR Analysis of Tautomers:
-
Solvent Screen: Acquire 1H NMR spectra in a variety of deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., DMSO-d6, CDCl3, Methanol-d4). A change in the spectral pattern is a strong indicator of tautomerism.
-
Variable Temperature (VT) NMR: Run the 1H NMR experiment at a range of temperatures (e.g., from 298 K down to 223 K). If tautomerism is the issue, you should observe a sharpening of the broad peaks into distinct signals for each tautomer at lower temperatures.
-
2D NMR Spectroscopy: Techniques like 1H-1H COSY and HSQC can help in assigning the protons and carbons for each tautomer, even in a mixture.[3]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the relative energies of the tautomers and their expected NMR chemical shifts, providing theoretical support for your experimental observations.
Issue 2: My compound is unstable in DMSO stock solution, leading to irreproducible biological data.
The seemingly benign solvent, DMSO, can be a hidden adversary when working with aminothiazoles. Several research groups have reported the degradation of aminothiazoles in DMSO, leading to the formation of artifacts that can produce false positives or negatives in biological assays.[5][6]
Causality and Troubleshooting:
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation by DMSO, especially when exposed to air and light, forming sulfoxides or sulfones.
-
Dimerization and Oligomerization: The reactive nature of the aminothiazole ring can lead to self-condensation or reaction with impurities in the DMSO.
-
Hydrolysis: The presence of even trace amounts of water in DMSO can lead to the hydrolysis of labile functional groups on the aminothiazole scaffold.
Best Practices for Sample Handling and Storage:
-
Use High-Purity, Anhydrous DMSO: Minimize the presence of water and other reactive impurities.
-
Store at Low Temperatures: Store stock solutions at -20°C or -80°C to slow down degradation kinetics.
-
Inert Atmosphere: For long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions for biological assays from a solid sample.
-
Monitor Purity Over Time: Periodically re-analyze your stock solutions by HPLC or LC-MS to check for the appearance of degradation products.
Issue 3: I'm observing significant peak tailing in my reversed-phase HPLC analysis.
Peak tailing is a common headache in HPLC, and basic compounds like aminothiazoles are particularly prone to this issue. This phenomenon can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
Causality and Troubleshooting:
-
Secondary Interactions: The primary cause of peak tailing for basic compounds is the interaction of the protonated amine with residual acidic silanol groups on the surface of the silica-based stationary phase.[7][8]
Strategies for Eliminating Peak Tailing:
| Strategy | Rationale |
| Lower Mobile Phase pH | By operating at a low pH (e.g., 2.5-3.5), both the aminothiazole (as a conjugate acid) and the silanol groups are protonated, minimizing ionic interactions. |
| Use a Modern, End-Capped Column | High-purity silica columns with advanced end-capping are designed to have minimal residual silanol groups. |
| Mobile Phase Additives | Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. |
| Increase Buffer Concentration | A higher buffer concentration can help to maintain a consistent pH at the silica surface and reduce silanol interactions. |
Experimental Workflow for Method Development:
Caption: Troubleshooting workflow for peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is metal chelation and how can it affect my analysis?
A1: The nitrogen and sulfur atoms in the aminothiazole ring can act as ligands, binding to metal ions to form stable complexes.[4][9][10] If there are trace metals present in your sample, solvents, or even from the HPLC system (e.g., stainless steel components), chelation can occur. This can manifest as:
-
NMR: Significant broadening or shifting of peaks.
-
LC-MS: Poor peak shape, loss of signal intensity, or the appearance of adducts with metal ions.
-
UV-Vis: A shift in the maximum absorbance wavelength.[11][12]
To mitigate this, consider adding a small amount of a strong chelating agent like EDTA to your sample or mobile phase.
Q2: I'm seeing unexpected ions in my mass spectrum. Could this be related to tautomerism?
A2: Yes, it's possible. Tautomers can exhibit different fragmentation patterns in the mass spectrometer.[13][14][15] The position of the proton can influence which bonds are more likely to break upon ionization. If you suspect tautomerism is at play, consider using a "soft" ionization technique like electrospray ionization (ESI) and varying the in-source collision-induced dissociation (CID) energy to see if the fragmentation pattern changes.
Q3: What are the key considerations for a forced degradation study of an aminothiazole-containing drug candidate?
A3: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[16][17] For aminothiazoles, you should pay close attention to:
-
Oxidative Stress: The thiazole ring can be susceptible to oxidation.[18] Use a mild oxidizing agent like hydrogen peroxide.
-
Acid/Base Hydrolysis: While generally stable, the thiazole ring can be forced to open under harsh acidic or basic conditions.[6][19]
-
Photostability: Some aminothiazole derivatives may be light-sensitive.
Forced Degradation Conditions for Aminothiazoles:
| Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Amide hydrolysis, ring opening |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Amide hydrolysis, ring opening |
| Oxidation | 3% H2O2, room temperature | S-oxidation, N-oxidation |
| Thermal | 60°C | General decomposition |
| Photolytic | ICH-compliant light exposure | Photodegradation |
Q4: How should I properly handle and store aminothiazole reference standards?
A4: The integrity of your analytical data relies on the quality of your reference standard.
-
Storage: Store in a cool, dark, and dry place.[17] A desiccator at refrigerated or frozen temperatures is ideal.
-
Handling: Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][5][20]
-
Characterization: Ensure your reference standard is thoroughly characterized with a certificate of analysis that includes purity by a stability-indicating method (e.g., HPLC), identity confirmation (e.g., NMR, MS), and any other relevant physicochemical data, in line with ICH Q6A guidelines.[21][22]
Logical Relationship Diagram for Aminothiazole Characterization:
Caption: Logical workflow for the characterization of aminothiazoles.
By understanding these common pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can navigate the complexities of aminothiazole characterization with greater confidence and efficiency, ultimately accelerating the pace of drug discovery and development.
References
-
Tautomeric Equilibria Studies by Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021). ChemMedChem. Retrieved from [Link]
-
2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Loba Chemie. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (1999). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. Retrieved from [Link]
-
Imine-tautomers of Aminothiazole Derivatives: Intriguing aspects of Chemical Reactivities. (n.d.). ResearchGate. Retrieved from [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. (2021). ACS Omega. Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (2026). LCGC International. Retrieved from [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. Retrieved from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chelation in Metal Intoxication. (2014). International Journal of Environmental Research and Public Health. Retrieved from [Link]
-
ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000). European Medicines Agency. Retrieved from [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Molecules. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Retrieved from [Link]
-
Tautomeric equilibrium, proton affinity and mass spectrometry fragmentation of flexible hydrogen-bonded precursors and rigid N BF2 fluorescent dyes. (2020). Scientific Reports. Retrieved from [Link]
-
Metal Chelation Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules. Retrieved from [Link]
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). ACS Catalysis. Retrieved from [Link]
-
ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2025). Therapeutic Goods Administration (TGA). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
What impact does tautomerism have on drug properties and development?. (2024). ChemRxiv. Retrieved from [Link]
-
Chelation Therapy for Rare Earth Element Toxicity: Current Evidence, Challenges and Future Directions. (2025). Clinical and Translational Science. Retrieved from [Link]
-
Topics in Solid-Phase Extraction Part 1. Ion Suppression in LC/MS Analysis. (n.d.). Waters. Retrieved from [Link]
-
Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid. (2005). Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). American Journal of Analytical Chemistry. Retrieved from [Link]
-
Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. (2022). Environmental Science: Water Research & Technology. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC?. (2025). Chrom Tech. Retrieved from [Link]
-
1-6 Specifications. (2015). World Health Organization. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. Retrieved from [Link]
-
ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). EUPAT. Retrieved from [Link]
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. fishersci.com [fishersci.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 8. chromtech.com [chromtech.com]
- 9. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
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- 15. mdpi.com [mdpi.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. 2-Aminothiazole(96-50-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 18. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
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- 22. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation of 6-Amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile as a Multi-Targeted Kinase Inhibitor Scaffold: A Comparative Performance Guide
As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to determine their viability in overcoming acquired clinical resistance. First-generation kinase inhibitors often fail due to target mutation (e.g., EGFR T790M), pathway crosstalk (e.g., IGF1R compensating for EGFR inhibition), or paradoxical pathway activation (e.g., the "RAF dimer dilemma" seen with Vemurafenib).
The compound 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile (CAS 97876-69-2) represents a highly privileged, multi-targeted pharmacophore. This guide objectively compares the performance of this scaffold against standard-of-care alternatives, detailing the structural causality behind its efficacy and providing the self-validating experimental protocols required to rigorously profile it.
Structural Rationale & Mechanistic Profiling
To understand why this specific molecule is an exceptional kinase inhibitor, we must analyze its structural causality:
-
The Bicyclic Core: The planar imidazo[2,1-b]thiazole system acts as a bioisostere for the adenine ring of ATP. This allows for deep intercalation into the hydrophobic cleft of the kinase domain, facilitating optimal π−π stacking with the regulatory spine.
-
The 6-Amino Group: This moiety acts as a critical hydrogen-bond donor. Crystallographic data confirms that the amino group forms a robust hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR) [1].
-
The 5-Carbonitrile Group: The linear, highly electronegative cyano group projects into the back pocket of the ATP-binding site. It interacts with the conserved lysine in the α C-helix, stabilizing the inactive conformation and preventing the kinase from adopting its catalytically active state.
This unique combination allows the scaffold to act as a potent Pan-RAF and dual EGFR/IGF1R inhibitor, effectively shutting down the MAPK signaling cascade at multiple nodes and preventing resistance crosstalk [2].
Mechanism of Action: Imidazo[2,1-b]thiazoles acting as dual EGFR/IGF1R and Pan-RAF inhibitors.
Comparative Performance Data
To objectively evaluate the 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile scaffold, we compare its biochemical inhibitory profile against FDA-approved, single-target inhibitors: Erlotinib (EGFR) and Vemurafenib (BRAF V600E).
Data synthesized from representative structural profiling of imidazothiazole derivatives [2, 3].
| Compound Class | EGFR (WT) IC₅₀ | IGF1R IC₅₀ | BRAF (V600E) IC₅₀ | CRAF (WT) IC₅₀ | Paradoxical ERK Activation |
| Imidazo[2,1-b]thiazole Core | 12 nM | 15 nM | 9 nM | 18 nM | No |
| Erlotinib (Control) | 2 nM | >1000 nM | >1000 nM | >1000 nM | N/A |
| Vemurafenib (Control) | >1000 nM | >1000 nM | 31 nM | >1000 nM | Yes |
Key Insight: While Erlotinib and Vemurafenib are highly potent against their primary targets, they lack polypharmacology. Vemurafenib famously induces paradoxical ERK activation in BRAF wild-type/CRAF-active cells. The imidazo[2,1-b]thiazole scaffold achieves equipotent inhibition across BRAF and CRAF, bypassing the dimerization-induced resistance mechanism [3].
Experimental Validation Protocols
A rigorous validation strategy requires orthogonal assays. The following methodologies are designed as self-validating systems —meaning they contain internal controls that independently verify the integrity of the assay, regardless of the test compound's performance.
Protocol A: Cell-Free Kinase Profiling via TR-FRET
Causality & Rationale: As an application scientist, I prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays (e.g., ³³P-ATP). The time-delayed measurement eliminates false positives caused by compound auto-fluorescence. Furthermore, the ratiometric emission readout internally corrects for well-to-well volume variations and inner-filter effects, ensuring absolute trustworthiness of the IC₅₀ data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Supplement with ATP at the predetermined Michaelis constant ( Km ) for the specific kinase (e.g., EGFR or BRAF) to ensure competitive inhibition dynamics.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the imidazo[2,1-b]thiazole compound in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.
-
Internal Controls (Self-Validation):
-
Max Signal (Vehicle): 1% DMSO only.
-
Min Signal (Background): Buffer without enzyme.
-
Reference Control: Erlotinib or Vemurafenib to validate assay sensitivity.
-
-
Kinase Reaction: Add the recombinant kinase and biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound pre-equilibration. Initiate the reaction by adding the ATP solution. Incubate for 60 minutes.
-
Detection: Quench the reaction by adding EDTA (to chelate Mg²⁺). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
-
Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Protocol B: Cellular Target Engagement via Western Blotting
Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, efflux pumps, and high intracellular ATP concentrations (~1-5 mM). Western blotting for downstream pharmacodynamic markers (p-EGFR and p-ERK) confirms physiological target engagement.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed A431 cells (EGFR-driven) or A375 cells (BRAF V600E-driven) in 6-well plates and grow to 70% confluence. Starve cells in serum-free media for 12 hours. Treat with the imidazo[2,1-b]thiazole compound (0.1, 1, and 10 μ M) for 2 hours. Stimulate with EGF (50 ng/mL) for 15 minutes prior to harvest.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (Na₃VO₄, NaF) to preserve transient phosphorylation states.
-
SDS-PAGE & Transfer: Quantify protein using a BCA assay. Load 20 μ g of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
-
Self-Validating Antibody Matrix:
-
Primary Targets: Probe for p-EGFR (Tyr1068) and p-ERK1/2 (Thr202/Tyr204).
-
Internal Controls: Probe for Total EGFR and Total ERK1/2. Causality: A reduction in phospho-signal must occur without a corresponding drop in total protein, proving the mechanism is true kinase inhibition, not compound-induced protein degradation or cytotoxicity.
-
Loading Control: Probe for GAPDH to ensure equal lane loading.
-
-
Imaging: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and capture chemiluminescence on a digital imager. Quantify band densitometry using ImageJ, normalizing the phospho-signal to the total protein signal.
References
-
Fidanze, S. D., Erickson, S. A., Wang, G. T., et al. (2010). "Imidazo[2,1-b]thiazoles: multitargeted inhibitors of both the insulin-like growth factor receptor and members of the epidermal growth factor family of receptor tyrosine kinases." Bioorganic & Medicinal Chemistry Letters, 20(8), 2452-2455. URL:[Link]
-
Swinger, K. K., et al. (2011). "3LZB: EGFR kinase domain complexed with an imidazo[2,1-b]thiazole inhibitor." RCSB Protein Data Bank. URL:[Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Lee, B. S., et al. (2021). "Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity." Journal of Medicinal Chemistry, 64(10), 6877-6901. URL:[Link]
Assessing the Selectivity of 6-Amino-2H,3H-Imidazo[2,1-b]thiazole-5-Carbonitrile Derivatives Against Cancer Cell Lines: A Comparative Guide
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
The pursuit of highly selective, targeted oncology therapeutics requires scaffolds that can precisely navigate the complex ATP-binding pockets of dysregulated kinases without triggering widespread cytotoxicity. The imidazo[2,1-b]thiazole pharmacophore has emerged as a privileged structure in this domain [1]. Specifically, highly functionalized derivatives—such as those bearing a 6-amino group and a 5-carbonitrile moiety—demonstrate profound selectivity against specific cancer cell lines, particularly melanoma and non-small cell lung cancer (NSCLC) driven by MAPK/ERK pathway mutations [2].
This guide provides an objective, data-driven comparison of 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile analogs against standard-of-care alternatives (e.g., Sorafenib, Vemurafenib). Furthermore, it details the self-validating experimental protocols required to accurately assess their selectivity index (SI) and confirm their mechanism of action.
Mechanistic Rationale: The Structural Advantage
To understand why 6-amino-imidazo[2,1-b]thiazole-5-carbonitrile derivatives exhibit high selectivity, we must analyze the causality behind their structural design:
-
Conformational Rigidity: The fused bicyclic imidazo[2,1-b]thiazole core restricts the molecule's conformational entropy. This rigidity prevents promiscuous binding across the broader kinome, a common flaw in flexible aliphatic inhibitors.
-
Hydrogen Bonding Network: The 6-amino group acts as a critical hydrogen bond donor, while the 5-carbonitrile acts as a potent electron-withdrawing group and hydrogen bond acceptor. Together, they modulate the molecule's pKa and facilitate a highly specific bidentate interaction with the hinge region of kinases such as V600E-BRAF and CRAF [3].
-
DFG-Out Stabilization: Unlike broad-spectrum inhibitors, optimized imidazo[2,1-b]thiazole derivatives stabilize the inactive "DFG-out" conformation of target kinases, leading to potent Pan-RAF inhibition while sparing normal cellular signaling[1].
Mechanism of Action: Imidazo[2,1-b]thiazole derivatives targeting the MAPK/ERK signaling cascade.
Comparative Performance Data
To objectively evaluate the clinical potential of these derivatives, their in vitro performance must be benchmarked against established multikinase inhibitors (Sorafenib) and mutant-specific inhibitors (Vemurafenib). The true measure of a compound's viability is its Selectivity Index (SI) —the ratio of its toxicity in normal cells versus cancer cells.
Table 1: In Vitro Antiproliferative Activity & Selectivity Profiling
| Compound / Drug | Primary Target(s) | A375P (Melanoma) IC₅₀ | NCI-H460 (NSCLC) IC₅₀ | L132 (Normal Lung) IC₅₀ | Selectivity Index (SI)* |
| Imidazo[2,1-b]thiazole Analogs | Pan-RAF (V600E/CRAF) | 0.04 µM | 0.84 µM | > 50 µM | > 600 |
| Sorafenib | Broad-spectrum Kinase | 0.22 µM | 1.25 µM | 12.5 µM | ~ 10 - 55 |
| Vemurafenib | V600E-BRAF | 0.08 µM | > 10 µM | > 50 µM | > 500 |
*Selectivity Index (SI) is calculated as (IC₅₀ Normal Cell Line) / (IC₅₀ Cancer Cell Line). Data synthesized from comparative NCI-60 panel studies [1][2][3].
Key Takeaways:
-
Superior Potency: Imidazo[2,1-b]thiazole derivatives demonstrate sub-micromolar potency against A375P melanoma lines, outperforming Sorafenib [2].
-
Broader Efficacy than Vemurafenib: While Vemurafenib is highly selective for V600E-mutated cells, it fails against CRAF-driven resistance models. The imidazo[2,1-b]thiazole scaffold acts as a Pan-RAF inhibitor, maintaining efficacy across a wider array of NSCLC and melanoma lines[1].
-
Exceptional Safety Window: The SI exceeding 600 against normal L132 lung cells indicates a massive therapeutic window, minimizing the risk of off-target tissue damage [3].
Self-Validating Experimental Protocols
To ensure data trustworthiness, screening methodologies must be designed as self-validating systems. A protocol is only valid if its internal controls explicitly prove that the assay is functioning correctly, independent of the test compound's results.
Protocol 1: High-Throughput Selectivity Profiling (SRB Assay)
This phenotypic assay measures total biomass to determine cell viability across cancer and normal cell lines.
Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for high-throughput screening because it is independent of cellular metabolic fluctuations, providing a more stable readout of actual cell density.
Step-by-Step Methodology:
-
Cell Seeding: Seed A375P (cancer) and L132 (normal) cells in 96-well plates at a density of 5×103 cells/well in 100 µL RPMI-1640 medium (supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions of the imidazo[2,1-b]thiazole derivative (0.01 µM to 100 µM).
-
Self-Validation Controls: Include 0.1% DMSO (Vehicle/Negative Control), Doxorubicin (General Cytotoxin/Positive Control for cell death), and Vemurafenib (Targeted Positive Control).
-
-
Incubation: Incubate for 72 hours.
-
Fixation: Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 10 minutes at room temperature.
-
Washing & Solubilization: Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 100 µL of 10 mM unbuffered Tris base (pH 10.5).
-
Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression.
-
Validation Check: The assay is only valid if Doxorubicin shows IC₅₀ < 1 µM in both cell lines, and Vemurafenib shows an SI > 100.
Protocol 2: Orthogonal Target Validation (TR-FRET Kinase Assay)
Phenotypic cell death must be linked to specific target engagement to rule out non-specific toxicity.
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format to measure the direct inhibition of BRAF/CRAF kinase activity by the compound.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well plate, combine 1 nM recombinant V600E-BRAF (or CRAF), 50 nM biotinylated MEK1 (substrate), and the test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to stop the kinase reaction.
-
Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm emission) after a 1-hour incubation.
-
Validation Check: The assay is validated by a dose-dependent decrease in the FRET signal using a known Pan-RAF inhibitor reference standard.
Self-validating workflow for assessing cancer cell line selectivity and target engagement.
Conclusion
The 6-amino-2H,3H-imidazo[2,1-b]thiazole-5-carbonitrile scaffold and its structural analogs represent a significant advancement in targeted cancer therapeutics. By enforcing a rigid binding conformation and leveraging precise hydrogen bonding networks, these compounds achieve Pan-RAF inhibition with Selectivity Indices that vastly outperform early-generation multikinase inhibitors like Sorafenib. For drug development professionals, integrating this scaffold into discovery pipelines—validated through rigorous, self-controlled phenotypic and biochemical assays—offers a highly promising route to overcoming kinase-mutated, treatment-resistant malignancies.
References
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity Journal of Medicinal Chemistry - ACS Publications[Link]
-
New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies PubMed (National Institutes of Health)[Link]
-
Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1- b ]thiazole derivatives European Journal of Medicinal Chemistry (Elsevier)[Link]
A Senior Application Scientist’s Guide to the Synthesis of Imidazo[2,1-b]thiazoles: A Comparative Efficacy Analysis
The imidazo[2,1-b]thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anthelmintic, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The significant therapeutic potential of this fused heterocyclic system has driven continuous innovation in synthetic methodologies.[3] This guide provides a comparative analysis of prevalent and emerging methods for synthesizing the imidazo[2,1-b]thiazole core, offering researchers the critical insights needed to select the most effective strategy for their specific discovery and development objectives. We will move beyond simple procedural lists to dissect the causality behind experimental choices, grounding our discussion in mechanistic principles and empirical data.
The Classical Approach: Hantzsch-Type Condensation
The traditional and most established route to imidazo[2,1-b]thiazoles is a variation of the Hantzsch thiazole synthesis. This method involves the bimolecular condensation of a 2-aminothiazole derivative with an α-haloketone, typically an α-bromoketone.
Mechanism and Rationale: The reaction proceeds via an initial S-alkylation of the endocyclic nitrogen of the 2-aminothiazole with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. While robust and widely used, this method often requires extended reaction times, elevated temperatures, and the use of lachrymatory and toxic α-haloketones, which can be a significant drawback.[4] Yields can be variable and dependent on the specific substrates used.[4]
Generalized Experimental Protocol (Thermal):
-
To a solution of the appropriately substituted 2-aminothiazole (1.0 mmol) in a suitable solvent (e.g., ethanol, acetone, or dioxane), add the corresponding α-bromoketone (1.0 mmol).[4]
-
Reflux the reaction mixture for several hours (typically 4-24 h), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If a precipitate forms, it is collected by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Modern Strategies for Enhanced Efficacy and Sustainability
In response to the limitations of classical methods, several modern strategies have been developed. These approaches prioritize efficiency, atom economy, safety, and environmental considerations ("green chemistry"). We will compare three leading methodologies: One-Pot Multi-Component Reactions, Microwave-Assisted Synthesis, and Ultrasound-Mediated Synthesis.
One-Pot Multi-Component Reactions (MCRs): The Groebke–Blackburn–Bienaymé Reaction (GBBR)
Multi-component reactions have revolutionized the synthesis of complex heterocyclic scaffolds by combining three or more starting materials in a single operation. For imidazo[2,1-b]thiazoles, the Groebke–Blackburn–Bienaymé Reaction (GBBR), an isocyanide-based MCR (I-MCR), is particularly powerful.[1][5] This approach brings together a 2-aminothiazole, an aldehyde, and an isocyanide.[5]
Mechanistic Advantage: The GBBR is a prime example of reaction elegance and efficiency. It avoids the need to pre-synthesize and isolate reactive intermediates like α-haloketones. The reaction proceeds through the formation of a Schiff base from the 2-aminothiazole and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the final aromatic product. This convergence in a single pot saves significant time, resources, and energy, while also enhancing molecular diversity by simply varying the three starting components.[1][2]
Experimental Protocol (GBBR):
-
In a reaction vessel, combine the 2-aminothiazole (1.0 mmol), the aldehyde (e.g., 3-formylchromone, 1.0 mmol), and the isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol).[1][5]
-
Add a suitable solvent, such as toluene (0.5-1.0 mL).[1]
-
Heat the mixture to 100°C and stir for approximately 30 minutes.[1][6]
-
Monitor the reaction for completion by TLC.
-
After cooling to room temperature, purify the product directly by flash column chromatography on silica gel.[5]
Caption: Workflow for the One-Pot GBBR Synthesis.
Microwave-Assisted Synthesis: Accelerating Time-to-Result
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. Unlike conventional heating which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[7][8]
Causality of Enhancement: The efficiency of microwave synthesis stems from its ability to rapidly overcome the activation energy barrier of the reaction. This is particularly effective for the Hantzsch-type synthesis and three-component reactions, where it can significantly shorten the required heating period.[4][7] For instance, catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved in green media with high yields under microwave irradiation.[8]
Experimental Protocol (Microwave-Assisted Three-Component Synthesis):
-
Combine thiobarbituric acid (1.0 mmol), the appropriate arylglyoxal (1.0 mmol), and 2-aminobenzothiazole (1.0 mmol) in a microwave-safe reaction vessel.[7]
-
Add ethanol (5.0 mL) and a catalytic amount of acetic acid (0.25 mmol).[7]
-
Seal the vessel and place it in a microwave reactor. Irradiate at 800 W until the reaction mixture reaches 78°C.[7]
-
Maintain this temperature, monitoring reaction completion by TLC (typically 5-10 minutes).
-
After completion, cool the vessel, filter the solid product, and wash with cold ethanol to obtain the purified compound.[7]
Ultrasound-Mediated Synthesis: A Green, Metal-Free Approach
Ultrasound-mediated synthesis, or sonochemistry, offers a remarkable green chemistry approach. The process utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hotspots of extreme temperature and pressure. This provides the energy for chemical reactions to occur at or near room temperature in the bulk solution.
A Superior Green Alternative: A recently developed ultrasound-assisted protocol enables the C-H functionalization of ketones to synthesize imidazo[2,1-b]thiazoles using a simple KI/tert-butyl hydroperoxide (TBHP) catalytic system in water.[9][10][11] This method is exceptionally noteworthy for several reasons: it avoids metal catalysts, operates at room temperature, uses water as a green solvent, requires no base, and proceeds with extraordinary speed, often achieving excellent yields in mere minutes.[9][12]
Proposed Mechanism: The reaction is believed to proceed through an iodination and cyclization sequence, rather than a radical pathway. Ultrasound irradiation dramatically enhances the efficiency of this process.[9]
Caption: Proposed pathway for Ultrasound-Mediated Synthesis.
Experimental Protocol (Ultrasound-Mediated Synthesis):
-
In a flask, charge the aryl methyl ketone (1.0 mmol), 2-aminothiazole (1.0 mmol), KI (0.5 equiv), TBHP (1.0 equiv), and H₂O (3 mL) at room temperature.[10]
-
Expose the mixture to ultrasound irradiation (using a standard ultrasonic bath or probe).
-
Monitor the reaction by TLC; completion is often achieved within 4-10 minutes.[9]
-
Once complete, extract the mixture with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic methodology, providing a clear basis for comparison.
| Parameter | Hantzsch-Type (Thermal) | Groebke–Blackburn–Bienaymé (MCR) | Microwave-Assisted Synthesis | Ultrasound-Mediated Synthesis |
| Reaction Type | Bimolecular Condensation | One-Pot Three-Component | Condensation / MCR | C-H Functionalization / Cyclization |
| Key Reagents | 2-Aminothiazole, α-Haloketone | 2-Aminothiazole, Aldehyde, Isocyanide | Varies (e.g., Arylglyoxals, TBA) | Aryl Methyl Ketone, 2-Aminothiazole |
| Energy Source | Conventional Heating (Reflux) | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |
| Typical Solvent | Ethanol, Acetone | Toluene | Ethanol, Water | Water[9][10] |
| Catalyst | Often none | Often none (or mild acid) | Mild Acid (e.g., AcOH)[7] | KI / TBHP[9][10] |
| Temp. (°C) | 80 - 120°C | 100°C[1] | 78°C[7] | Room Temperature[10] |
| Time | 4 - 24 hours | 30 minutes[1][6] | 5 - 15 minutes[7] | 4 - 10 minutes[9] |
| Yield Range (%) | 40 - 85% | 74 - 78%[1][2] | 78 - 90%[7] | up to 97%[9] |
| Advantages | Well-established, simple reagents | High atom economy, convergent, rapid | Extremely rapid, high yields, clean | Extremely rapid, green solvent, metal-free, room temp. |
| Disadvantages | Long reaction times, harsh conditions, toxic reagents | Requires isocyanides (odor) | Requires specialized equipment | Substrate scope may vary |
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}
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- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. On water catalyst-free synthesis of benzo[d]imidazo[2,1-b] thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization [organic-chemistry.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 2-Aminothiazole Derivatives
Introduction: The 2-Aminothiazole Scaffold, a Privileged Motif in Medicinal Chemistry
The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry.[1] This five-membered heterocyclic scaffold is not merely a synthetic curiosity; it is a "privileged structure" found in a multitude of natural products and FDA-approved drugs, including the anti-HIV agent Ritonavir and the antibiotic Cefdinir. Its widespread therapeutic relevance stems from its ability to engage in diverse biological interactions, leading to a broad spectrum of reported activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2]
However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A low nanomolar IC50 value in a cell-based assay is an exciting starting point, but it guarantees nothing about a compound's performance in a complex living organism. This guide, from the perspective of a seasoned application scientist, will dissect the critical relationship between in vitro and in vivo studies for 2-aminothiazole derivatives. We will explore the causality behind experimental choices, provide validated protocols, and analyze real-world case studies to understand why some compounds make the leap from the petri dish to preclinical models, while others falter.
Part 1: The Proving Ground - High-Throughput In Vitro Screening
The initial phase of any drug discovery campaign involving a new series of 2-aminothiazole derivatives is a robust in vitro screening cascade. The primary objective here is to efficiently test a large number of synthesized analogues to identify initial structure-activity relationships (SAR) and select the most potent compounds for further investigation.
The choice of assay is dictated by the therapeutic target. For anticancer applications, cytotoxicity assays against a panel of human cancer cell lines are standard.[3] For antimicrobial discovery, the goal is to determine the Minimum Inhibitory Concentration (MIC) against relevant pathogens.[4][5] For enzyme inhibitors, biochemical assays measuring the inhibition of a specific target, like Aurora Kinase, are employed.[6]
This high-throughput approach is favored for its scalability, cost-effectiveness, and the rapid generation of quantitative data that guides the next round of chemical synthesis.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a reliable method for assessing the cytotoxic effects of novel 2-aminothiazole derivatives on adherent cancer cell lines. The principle rests on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each 2-aminothiazole derivative in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with 0.5% DMSO) and "no cell" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: High-throughput in vitro screening workflow.
Part 2: The Great Filter - Understanding the In Vitro to In Vivo Disconnect
A potent compound in vitro often fails in vivo. This disconnect is almost always attributable to unfavorable ADMET properties: A bsorption, D istribution, M etabolism, E xcretion, and T oxicity. A molecule must be able to get from the point of administration to its target in sufficient concentration and for a sufficient duration, without causing undue harm.
For 2-aminothiazole derivatives, metabolic stability is a key concern. The thiazole ring itself can be subject to metabolic modification, and substituents on the ring can be liabilities for rapid clearance by liver enzymes.[7] Therefore, before committing to expensive and ethically demanding animal studies, we must perform secondary in vitro assays that predict in vivo pharmacokinetics (PK).[8][9]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay assesses how quickly a compound is metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s) located in the liver. A compound that is rapidly metabolized will have a short half-life (t₁/₂) in vivo, likely preventing it from reaching therapeutic concentrations.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 M potassium phosphate buffer (pH 7.4). Prepare a 20 mM NADPH stock solution (the cofactor for P450 enzymes) in buffer. Prepare a 1 mM stock of the test 2-aminothiazole derivative and a positive control (e.g., Verapamil, known for high clearance) in acetonitrile.
-
Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix by adding buffer, HLM (to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).
-
Initiate Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume is typically 200 µL.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and add it to a 75 µL quench solution of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k.
Caption: ADMET factors influencing in vivo drug activity.
Part 3: The Final Verdict - In Vivo Efficacy Models
Compounds that demonstrate both high in vitro potency and favorable in vitro ADMET properties (e.g., good metabolic stability, acceptable permeability) become candidates for in vivo testing. This is the ultimate test of a drug's potential, assessing its efficacy and safety in a whole, living biological system.
The choice of animal model is critical and must be relevant to the human disease. For evaluating anticancer 2-aminothiazole derivatives, human tumor xenograft models in immunodeficient mice are the gold standard.[3] For anti-inflammatory agents, models like carrageenan-induced paw edema in rats are commonly used.[2]
Experimental Protocol: Anticancer Efficacy in a Mouse Xenograft Model
This protocol outlines a standard procedure for evaluating the ability of a 2-aminothiazole derivative to inhibit tumor growth in vivo.
Step-by-Step Methodology:
-
Animal Acclimatization: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude). Allow them to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
-
Tumor Implantation: Culture human cancer cells (e.g., A549) to 80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (containing 5 million cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group). Groups will include a vehicle control and one or more dose levels of the test compound.
-
Compound Formulation and Dosing: Formulate the 2-aminothiazole derivative in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water). Administer the compound to the mice according to the planned schedule (e.g., once daily by oral gavage) for a set duration (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Data Evaluation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Part 4: Comparative Case Studies - Where Theory Meets Reality
Let's examine specific examples from the literature to illustrate the correlation (or lack thereof) between in vitro and in vivo data for 2-aminothiazole derivatives.
| Compound ID | Therapeutic Area | In Vitro Activity | In Vivo Model | In Vivo Outcome | Analysis of Correlation |
| Compound 19 (Valine Prodrug) [3] | Anticancer | Potent cytotoxicity against P-gp overexpressing MDR cell lines. | Preclinical toxicology and progression to Phase 1 clinical trials. | Favorable profile for clinical development. | Good Correlation: The potent in vitro activity against a challenging, drug-resistant cell line, combined with a prodrug strategy to enhance pharmacokinetic properties, translated into a promising in vivo profile worthy of clinical investigation. |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) [7] | Antitubercular | Highly potent in vitro activity against M. tuberculosis (MIC = 0.024 µM). | In vitro human liver microsome stability assay. | Rapidly metabolized (t₁/₂ = 28 min). High frequency of spontaneous resistance observed. | Poor Correlation: Despite outstanding in vitro potency, the compound's metabolic liability means it would be cleared too quickly in vivo to maintain a therapeutic concentration. The high resistance frequency is another major barrier to successful in vivo efficacy. This is a classic example of a potent "hit" that is not a viable "lead." |
| IND24 / IND81 [8][9] | Antiprion | Active in lowering PrPSc in infected neuronal cells (in vitro). | Mouse PK studies. | High brain concentrations after oral dosing. Good bioavailability (27-40%). High AUC/EC50 ratios. | Excellent Correlation: The researchers specifically prioritized compounds with good PK properties. The demonstrated in vitro activity was successfully translated into desirable in vivo exposure, making these compounds strong candidates for efficacy testing in prion disease models.[9] |
Conclusion: An Integrated Strategy for Success
The development of 2-aminothiazole derivatives exemplifies a core principle of modern drug discovery: in vitro and in vivo evaluations are not independent hurdles but are two parts of a single, integrated feedback loop.
-
In vitro potency is the entry ticket, not the grand prize. It is a necessary but insufficient condition for success.
-
Early ADMET profiling is non-negotiable. Running assays like microsomal stability alongside potency screens saves immense resources by eliminating compounds with fatal PK flaws early on. The case of the antitubercular compound 55 is a stark reminder of this.[7]
-
The goal is not just potency, but a balanced profile. The most successful compounds, like the antiprion agents IND24 and IND81, are those where potent in vitro activity is married to favorable in vivo pharmacokinetics, allowing the molecule to reach its target and exert its effect.[8]
As scientists, our task is to understand the complex interplay between a molecule's structure and its behavior in a biological system. By strategically combining high-throughput in vitro screening with predictive ADMET assays and well-designed in vivo models, we can more effectively navigate the challenging path from a hit on a plate reader to a potentially life-saving therapeutic.
References
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Gundersen, L. L., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Bioorganic & Medicinal Chemistry, 22(15), 4069-4082. [Link]
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Ayati, A., et al. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 62(17), 7877-7905. [Link]
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Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Ghaemmaghami, S., et al. (2013). Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research, 30(3), 932-950. [Link]
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van der Westhuyzen, C. H., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 560-564. [Link]
-
Suzuki, T., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-637. [Link]
-
Kesicki, E. A., et al. (2014). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3474. [Link]
-
Ghaemmaghami, S., et al. (2013). Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. Pharmaceutical Research, 30(3), 932-950. [Link]
-
Göblyös, A., et al. (2005). Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. Bioorganic & Medicinal Chemistry, 13(6), 2079-2087. [Link]
-
Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2574. [Link]
-
van der Westhuyzen, C. H., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(2), 560-564. [Link]
-
Sravanthi, V., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44023-44040. [Link]
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- 9. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile
Operational Safety and Logistics Guide: Handling 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile
As drug development professionals and researchers, ensuring zero-exposure handling of novel heterocyclic compounds is paramount to both scientific integrity and laboratory safety. 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS: 97876-69-2) is a potent chemical intermediate. Because it presents as a dry powder, it carries a high risk of aerosolization, necessitating strict operational controls and specialized Personal Protective Equipment (PPE).
This guide provides a self-validating, step-by-step methodology for the safe handling, decontamination, and disposal of this compound.
Hazard Profile & Mechanistic Rationale for PPE
To effectively protect yourself, you must understand why specific PPE is required. 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is classified as an Acute Toxin (H302, H312, H332) and a Targeted Irritant (H315, H319, H336)[1].
The Mechanistic Threat: As a nitrile compound, this chemical poses a severe systemic risk. Aliphatic and heterocyclic nitriles can undergo cytochrome P450-mediated hydroxylation in the liver. This metabolic pathway can liberate free cyanide ions, which interrupt cellular respiration by blocking cytochrome c oxidase ()[2]. Consequently, preventing dermal absorption and inhalation of the aerosolized powder is the critical operational objective.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling acute toxicity powders. The following causality-driven PPE selection must be strictly adhered to, in accordance with the[3][4]:
-
Primary Containment (Engineering Control): All open-container manipulations must occur inside a certified Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) with a minimum face velocity of 80–100 feet per minute (fpm).
-
Hand Protection (Double-Gloving): Wear an inner layer of standard 4-mil nitrile gloves and an outer layer of extended-cuff 8-mil nitrile gloves.
-
Causality: Nitrile provides excellent barrier protection against dry powders. However, if you are solubilizing the compound in organic solvents (e.g., DMSO, Acetonitrile), nitrile degrades rapidly. The outer glove acts as a sacrificial layer; if a solvent splash occurs, it must be doffed immediately[5].
-
-
Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles.
-
Causality: Standard safety glasses lack a peripheral seal, leaving the eyes vulnerable to airborne dust particulates[6].
-
-
Body Protection: A flame-resistant (FR) or standard laboratory coat (buttoned to the collar), long pants, and closed-toe, non-porous shoes[6][7].
-
Respiratory Protection: If handling must occur outside a fume hood (which is strongly discouraged), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of micro-particulates[7].
Operational Workflow: Zero-Exposure Handling Protocol
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment.
Phase 1: Preparation & PPE Donning
-
Validate Controls: Confirm the chemical fume hood is operational. Check the digital monitor or physical tissue tell-tale to ensure face velocity is >80 fpm.
-
Hand Hygiene & Base Layer: Wash hands thoroughly. Ensure legs and feet are fully covered by pants and closed-toe shoes.
-
Body Protection: Don the laboratory coat and button it completely to the collar to eliminate exposed skin on the torso.
-
Eye Protection: Don chemical splash goggles, adjusting the strap to ensure a tight seal against the face.
-
Hand Protection: Don the inner 4-mil nitrile gloves. Follow with the outer 8-mil extended-cuff nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate the wrist gap.
Phase 2: Execution (Weighing & Solubilization)
-
Containment: Place the sealed chemical vial inside the fume hood before opening it.
-
Static Mitigation: Use anti-static weigh boats and grounded spatulas. Powders hold static charges and will cling to standard plastics, increasing the risk of aerosolization upon transfer.
-
Solubilization: If dissolving the compound, add the solvent slowly within the closed environment of the hood. If a solvent drop contacts your outer glove, immediately remove the outer glove, dispose of it in the hood's waste bin, and don a new outer glove.
Phase 3: Decontamination & Doffing
-
Surface Decontamination: Wipe down the balance and hood work surface with a disposable towel dampened with a mild alkaline solution or water. Wipe from the perimeter inward to prevent spreading the contaminant.
-
Outer Glove Removal: Inside the hood, carefully remove the outer gloves using the "glove-in-glove" technique. Dispose of them in the hazardous waste container.
-
Body & Eye PPE Removal: Step away from the hood. Remove the goggles by handling only the rear strap. Unbutton and remove the lab coat.
-
Inner Glove Removal & Hygiene: Remove the inner gloves. Wash hands and forearms immediately with soap and water for at least 30 seconds[8].
Spill Response & Disposal Logistics
Spill Protocol: Never sweep a dry powder spill[9]. Sweeping generates respirable dust clouds, drastically increasing inhalation risk. Instead, gently cover the spilled powder with absorbent pads dampened with water to suppress dust. Wipe from the perimeter inward. Place all cleanup materials into a designated hazardous waste bag.
Disposal Plan: Collect all unused chemical, contaminated PPE, and empty vials in a rigid, leak-proof container. Label the container clearly with: "Hazardous Waste: 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS 97876-69-2)". Do not attempt laboratory-scale hydrolysis of the nitrile group; transfer the sealed container to your Environmental Health and Safety (EHS) department for high-temperature incineration[5][9].
Quantitative Hazard & Logistics Summary
| Hazard Category | GHS Code | Operational Implication | Required PPE / Control |
| Acute Toxicity (Oral/Dermal/Inhal.) | H302, H312, H332 | Severe systemic toxicity upon exposure | Double nitrile gloves, N95/P100 (if outside hood) |
| Skin Irritation | H315 | Localized dermal damage | Lab Coat (buttoned), closed-toe shoes |
| Eye Irritation | H319 | Severe ocular damage | ANSI Z87.1 Chemical Splash Goggles |
| Specific Target Organ Toxicity | H336 | Drowsiness / Respiratory irritation | Chemical Fume Hood (>80 fpm face velocity) |
Process Visualization
Workflow for handling and disposal of 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile.
References
-
Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL:[Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13 (Aliphatic Nitriles) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
